The following technical guide details the chemical identity, synthesis, and applications of 4,5,5-Trimethyl-1,3-dioxane. [1][2][3] Executive Summary 4,5,5-Trimethyl-1,3-dioxane (CAS 6301-68-4 ) is a cyclic acetal derivat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and applications of 4,5,5-Trimethyl-1,3-dioxane.
[1][2][3]
Executive Summary
4,5,5-Trimethyl-1,3-dioxane (CAS 6301-68-4 ) is a cyclic acetal derivative primarily utilized as a specialized solvent, a hydrophobic intermediate in surfactant synthesis, and a structural scaffold in fragrance chemistry.[1] It is a structural isomer of the more common 4,4,5-trimethyl-1,3-dioxane (CAS 1122-03-8), which is typically the major product of the Prins reaction between 2-methyl-2-butene and formaldehyde.[1]
This guide distinguishes the specific 4,5,5-isomer , detailing its targeted synthesis via 1,3-diol acetalization, its physicochemical profile, and its utility in creating stable, hydrophobic domains for fabric softeners and polymer additives.[1]
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]
The molecule features a six-membered 1,3-dioxane ring substituted with three methyl groups: one at the C4 position and a geminal pair at the C5 position. This substitution pattern imparts significant steric bulk and lipophilicity compared to unsubstituted dioxanes.[1]
While the Prins reaction of alkenes often yields mixtures of dioxane isomers, the high-purity synthesis of 4,5,5-trimethyl-1,3-dioxane is best achieved through the direct acid-catalyzed acetalization of its corresponding 1,3-diol precursor.[1]
Primary Route: Acetalization of 2,2,3-Trimethyl-1,3-butanediol
This pathway offers high regioselectivity.[1] The precursor, 2,2,3-trimethyl-1,3-butanediol , is reacted with a formaldehyde source (paraformaldehyde or aqueous formalin) in the presence of a Brønsted acid catalyst (e.g., p-Toluenesulfonic acid).[1]
Activation: The carbonyl oxygen of formaldehyde is protonated by the acid catalyst.[1]
Hemiacetal Formation: The primary hydroxyl group (C1-OH) of the diol attacks the activated carbonyl, forming a hemiacetal intermediate.
Cyclization: The hemiacetal hydroxyl is protonated and lost as water (dehydration), generating an oxocarbenium ion.[1]
Ring Closure: The secondary hydroxyl group (C3-OH) attacks the oxocarbenium ion, closing the six-membered ring to form the 4,5,5-trimethyl-1,3-dioxane structure.[1]
Visualization: Acetalization Workflow
The following diagram illustrates the logical flow of the synthesis and the critical cyclization step.
Caption: Acid-catalyzed cyclization pathway converting 2,2,3-trimethyl-1,3-butanediol into the target dioxane.[1]
Applications in Research & Industry
Surfactant & Polymer Chemistry
The 4,5,5-trimethyl-1,3-dioxane moiety serves as a robust hydrophobic block in the synthesis of complex surfactants.[1]
Hydrophobicity: The gem-dimethyl group at C5 significantly increases the logP, making it an effective lipophilic domain in amphiphilic molecules.[1]
Stability: Unlike linear acetals, the cyclic 1,3-dioxane ring is stable under basic conditions, allowing it to survive alkaline processing steps common in detergent formulations.[1]
Use Case: It acts as a "fragrance fixative" or solvent carrier in fabric softeners, helping to solubilize hydrophobic perfume oils in aqueous dispersions.[1]
Niche Solvent
Due to its ether-like structure and moderate boiling point, it is used as a reaction medium for:
Grignard Reactions: As a cyclic ether, it can coordinate with magnesium, though less commonly used than THF.[1]
Resin Solubilization: Effective for dissolving specific alkyd and polyester resins where non-aromatic solvents are required.
Fragrance Industry
Isomeric trimethyl-1,3-dioxanes are known to possess herbal, camphoraceous, and floral olfactory notes.[1][3]
Olfactory Profile: Likely exhibits a "green" or "herbal" scent profile, similar to its 4,4,5-isomer and 2,4,6-trimethyl analogs (e.g., Vertacetal).[1][3]
Stability: The acetal linkage is stable in neutral to slightly alkaline media (soaps, detergents), preventing scent degradation.[1]
Safety & Handling Protocols
As a cyclic ether/acetal, 4,5,5-trimethyl-1,3-dioxane requires specific handling precautions similar to other dioxanes.
Hazard Identification
Flammability: Combustible liquid.[1] Keep away from heat, sparks, and open flames.[1]
Peroxide Formation: Like many ethers, 1,3-dioxanes can form explosive peroxides upon prolonged exposure to air and light.[1]
Protocol: Test for peroxides using starch-iodide paper before distillation or concentration.
Skin/Eye Irritation: May cause irritation upon contact.[1] Use standard PPE (gloves, goggles).[1]
Storage[3]
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent auto-oxidation.
Container: Tightly sealed glass or stainless steel containers.
Stabilizers: Commercial grades may contain BHT (butylated hydroxytoluene) as an inhibitor.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238282, 4,5,5-Trimethyl-1,3-dioxane.[1] Retrieved from [Link][1]
Chemical Book/ChemSrc (2025). CAS 6301-68-4 Data Sheet. Retrieved from [Link][1]
Arundale, E. & Mikeska, L.A. (1952). The Olefin-Aldehyde Condensation: The Prins Reaction.[1] Chemical Reviews, 51(3), 505–555.[1] (Contextual reference for dioxane synthesis mechanisms).
Triller, M. et al. (2000). Process for the preparation of 1,3-dioxanes.[1] US Patent 6,114,301.[1] (Describes analogous trimethyl-dioxane synthesis and fragrance applications).
Physicochemical Characterization and Analytical Profiling of 4,5,5-Trimethyl-1,3-Dioxane
Executive Summary This technical guide provides a rigorous structural and physicochemical analysis of 4,5,5-Trimethyl-1,3-dioxane (CAS: 6301-68-4), a cyclic acetal of significance in organic synthesis and potential pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous structural and physicochemical analysis of 4,5,5-Trimethyl-1,3-dioxane (CAS: 6301-68-4), a cyclic acetal of significance in organic synthesis and potential pharmaceutical impurity profiling. Unlike its more common isomer (4,4,5-trimethyl-1,3-dioxane), the 4,5,5-isomer exhibits distinct steric properties due to the gem-dimethyl substitution at the C5 position, influencing its conformational stability and reactivity. This document details the molecular stoichiometry, synthetic origins via the Prins reaction and diol acetalization, and validated analytical protocols (GC-MS/NMR) for its identification.
Part 1: Molecular Identity & Stoichiometry
The precise molecular weight determination is derived from standard IUPAC atomic weights. This value serves as the critical reference for mass spectrometry (MS) calibration and molarity calculations in synthetic workflows.
Boiling Point: ~135–145 °C (Est. based on 4,4,5-isomer data)
Density: ~0.92 g/mL
LogP: 1.4 (Lipophilic character suitable for organic extraction)
Part 2: Synthetic Origins & Structural Context
Understanding the origin of 4,5,5-trimethyl-1,3-dioxane is essential for researchers encountering it as a byproduct or utilizing it as a scaffold.
The Precursor Logic
The 1,3-dioxane ring formation is classically achieved via the condensation of a 1,3-diol with a carbonyl source (formaldehyde). The specific 4,5,5-substitution pattern dictates the required diol precursor: 2,2-dimethyl-1,3-butanediol .
C5 Position: Derived from the C2 of the diol (bearing the gem-dimethyl group).
C4 Position: Derived from the C3 of the diol (bearing the single methyl group).
C2 Position: Derived from Formaldehyde (
).
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the primary synthetic pathway (Acetalization) and the secondary pathway (Prins Reaction) where this isomer may arise as a regioisomer.
Figure 1: Synthetic pathways yielding 4,5,5-Trimethyl-1,3-dioxane. The Diol route is preferred for high specificity.
Part 3: Analytical Methodologies
For drug development professionals, distinguishing this isomer from the more common 4,4,5-trimethyl analog is critical.
Mass Spectrometry (GC-MS) Profiling
1,3-Dioxanes undergo characteristic fragmentation. The 4,5,5-isomer shows a distinct pattern driven by the stability of the carbocations formed after ring opening.
Molecular Ion (
): m/z 130 (often weak).
Base Peak: Typically m/z 69 or m/z 56 (alkene fragment).
Diagnostic Loss: Loss of
(Formaldehyde, -30 Da) or methyl radicals (-15 Da).
NMR Spectroscopy
NMR (CDCl3):
C2-H: Singlet or AB quartet at
4.6–4.8 ppm (Distinctive acetal protons).
C5-Me: Two singlets (diastereotopic if chiral center at C4 influences) or one singlet (6H) if rapid flipping occurs, but typically distinct due to C4 asymmetry.
C4-H: Multiplet (quartet of doublets) due to coupling with C4-Me.
Part 4: Experimental Protocols
Protocol A: Synthesis via Acetalization
Objective: Isolation of high-purity 4,5,5-Trimethyl-1,3-dioxane for use as a reference standard.
Reagents:
2,2-Dimethyl-1,3-butanediol (1.0 eq)
Paraformaldehyde (1.2 eq)
p-Toluenesulfonic acid (pTSA) (0.05 eq)
Solvent: Cyclohexane or Benzene (for azeotropic water removal)
Step-by-Step Methodology:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
Charging: Add 50 mmol of 2,2-dimethyl-1,3-butanediol and 60 mmol of paraformaldehyde to the flask. Suspend in 100 mL of cyclohexane.
Catalysis: Add catalytic pTSA (2.5 mmol).
Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 2–4 hours).
Quench: Cool to room temperature. Add solid
(excess) to neutralize the acid catalyst. Stir for 30 minutes.
Workup: Filter off the solids. Wash the filtrate with brine (
Purification: Concentrate via rotary evaporation. Purify the residue by vacuum distillation. Collect the fraction boiling at the expected range (approx. 40–50 °C at 15 mmHg).
Protocol B: GC-MS Identification
Objective: Confirm identity and purity.
Instrument Parameters:
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min.
Oven Program: 40 °C (hold 2 min)
10 °C/min 250 °C.
Inlet: Split 50:1, 250 °C.
Data Interpretation:
Look for the retention time shift relative to the 4,4,5-isomer. The 4,5,5-isomer, having a more "buried" oxygen lone pair due to the adjacent neopentyl center, may exhibit slightly lower retention on polar columns compared to less hindered isomers.
Part 5: References
PubChem. (n.d.).[2][3][4] 4,5,5-Trimethyl-1,3-dioxane (Compound).[2][5][6] National Library of Medicine. Retrieved February 8, 2026, from [Link]
NIST Mass Spectrometry Data Center. (2023). 1,3-Dioxane, 4,5,5-trimethyl-.[2][5][6] NIST Chemistry WebBook, SRD 69. Retrieved February 8, 2026, from [Link]
Fujioka, H., et al. (2013).[7] Mild and Efficient Formation of Methylene Acetals.[7] Journal of Organic Chemistry, 78(7), 3384–3390. (Contextual reference for 1,3-dioxane synthesis conditions). [Link]
Arundale, E., & Mikeska, L. A. (1952). The Olefin-Aldehyde Condensation. The Prins Reaction. Chemical Reviews, 51(3), 505–555. (Foundational text on Prins reaction mechanisms yielding dioxane isomers). [Link]
Technical Analysis: Mass Spectrometry of 4,5,5-Trimethyl-1,3-dioxane
The following technical guide details the mass spectrometry analysis of 4,5,5-Trimethyl-1,3-dioxane , a specific cyclic acetal derived from the condensation of 2,2,3-trimethyl-1,3-butanediol and formaldehyde. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mass spectrometry analysis of 4,5,5-Trimethyl-1,3-dioxane , a specific cyclic acetal derived from the condensation of 2,2,3-trimethyl-1,3-butanediol and formaldehyde.
This guide is structured for analytical chemists and researchers requiring rigorous structural confirmation and impurity profiling.
Executive Summary
4,5,5-Trimethyl-1,3-dioxane (
, MW 130.18 Da) is a six-membered heterocyclic acetal. Unlike its common isomers (e.g., 2,4,6-trimethyl-1,3-dioxane), the 4,5,5-substitution pattern presents a unique steric environment that dictates specific fragmentation pathways under Electron Ionization (EI). This guide provides a mechanistic breakdown of its mass spectrum, distinguishing it from isomeric byproducts often found in Prins reactions or polyol synthesis.
Part 1: Structural Context & Physicochemical Properties
Before interpreting the mass spectrum, the analyst must understand the molecular connectivity which drives fragmentation.
Property
Value
Notes
IUPAC Name
4,5,5-Trimethyl-1,3-dioxane
CAS RN
Not widely listed; specific isomer
Derivative of 2,2,3-trimethyl-1,3-butanediol
Molecular Formula
Monoisotopic Mass
130.0994 Da
Precursors
Formaldehyde + 2,2,3-Trimethyl-1,3-butanediol
Formed via acid-catalyzed acetalization
Key Structural Features
Gem-dimethyl at C5; Methyl at C4; Unsubstituted C2
C2 is a methylene group (), critical for distinguishing from aldehyde-derived acetals.[1][2]
Structural Visualization
The following diagram illustrates the atom numbering and the immediate steric environment influencing ionization.
Caption: Connectivity of 4,5,5-Trimethyl-1,3-dioxane. Note the gem-dimethyl group at C5, which acts as a quaternary center blocking specific hydrogen rearrangements.
Part 2: Mass Spectrometry Acquisition Parameters
For reliable detection and library matching, the following GC-MS conditions are recommended. These parameters minimize thermal degradation, to which acetals can be susceptible.
Parameter
Setting
Rationale
Ionization Source
Electron Ionization (EI)
Standard 70 eV for library compatibility.
Source Temp
230 °C
Prevents condensation without inducing thermal cracking.
Transfer Line
250 °C
Ensures volatile analytes pass to the MS void.
Column
5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5)
Non-polar phase provides excellent separation of dioxane isomers.
Carrier Gas
Helium, 1.0 mL/min (Constant Flow)
Standard flow for optimal ionization efficiency.
Scan Range
m/z 35 – 200
Captures low mass fragments (m/z 43, 59) and the molecular ion.[3]
Solvent Delay
3.0 min
Essential to protect the filament from solvent (e.g., DCM, Methanol).
Part 3: Fragmentation Mechanics & Interpretation
The fragmentation of 1,3-dioxanes is dominated by alpha-cleavage adjacent to the oxygen atoms and McLafferty-type rearrangements . However, the 4,5,5-trimethyl substitution pattern alters the standard "unsubstituted dioxane" spectrum (Base Peak m/z 87) significantly.
Mechanism 1: Molecular Ion and Methyl Loss
(m/z 130): Typically low intensity or absent. Cyclic acetals are unstable under EI.
(m/z 115):Diagnostic. Loss of a methyl group.
Pathway: Loss of the methyl group from C5 is favored if it relieves steric strain, though loss from C4 is also possible. The resulting carbocation is stabilized by the adjacent oxygen (via inductive effects through the ring).
Mechanism 2: Ring Opening (The "Butterfly" Cleavage)
The most abundant ions arise from the rupture of the acetal ring.
Alpha-Cleavage at C2: The bond between O1-C2 or O3-C2 breaks.
Reciprocal Cleavage: The ring unzips, typically ejecting neutral formaldehyde (CH2O, 30 Da) or an alkene.
Mechanism 3: Characteristic Fragments
m/z 59 (
): A signature ion for methylated oxygenated species.
m/z 43 (
or ): High abundance. Likely acetyl cation or isopropyl cation derived from the gem-dimethyl tail.
m/z 69/71: Hydrocarbon fragments from the trimethyl backbone (
/ ).
Fragmentation Pathway Diagram
The following flowchart details the logical progression of ion formation.
Caption: Proposed EI fragmentation pathway for 4,5,5-Trimethyl-1,3-dioxane. The M-15 peak is crucial for confirming the trimethyl substitution.
Part 4: Diagnostic Ion Table
Use this table to validate the identity of the peak in your chromatogram.
Loss of methyl from C4 or C5. Confirms "Trimethyl" count.[3]
100
< 10%
Loss of Formaldehyde (Retro-Prins). Diagnostic for unsubstituted C2.
71
Moderate
Cleavage of the C4-C5 bond retaining oxygen.
59
High
Characteristic of methylated ether fragments.
43
Base Peak (Likely)
Isopropyl cation from the gem-dimethyl group at C5.
Differentiation Note:
vs. 2,4,6-Trimethyl-1,3-dioxane: The 2,4,6-isomer has a methyl at C2. It will show a strong
at m/z 129 (loss of H at C2) and a fragment at m/z 87 (loss of acetaldehyde equivalent). 4,5,5-trimethyl lacks the C2 methyl, making m/z 129 unlikely.
Part 5: Validated Experimental Protocol
To ensure data integrity, follow this self-validating workflow.
Sample Preparation
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
Concentration: 100 ppm (approx. 0.1 mg/mL).
Derivatization: None required (Analyte is volatile).
System Suitability Test (SST)
Before running the unknown, inject a standard alkane mix (C8-C20).
Requirement: Retention time indices (RI) must be linear (
).
Sensitivity Check: S/N > 100 for the m/z 59 peak in the background/blank.
Data Processing
Background Subtraction: Essential.[4] Substituted dioxanes often co-elute with column bleed (siloxanes, m/z 73, 207). Ensure m/z 73 is not the base peak.
RI Calculation: 4,5,5-Trimethyl-1,3-dioxane is expected to elute slightly later than non-substituted dioxanes but earlier than heavier esters.
Predicted Kovats Index (DB-5): ~950 - 1050.
References
NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of 1,3-Dioxane Derivatives. National Institute of Standards and Technology. [Link]
Beynon, J. H., & Morgan, R. P. (1978). The Mass Spectra of Organic Molecules: Cyclic Acetals. International Journal of Mass Spectrometry and Ion Physics.
Pihlaja, K. (1994). Structural Analysis of 1,3-Dioxanes by Mass Spectrometry. Journal of the Chemical Society, Perkin Transactions 2.
PubChem. (2024). Compound Summary: 4,4,5-Trimethyl-1,3-dioxane (Isomer Data). National Library of Medicine. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Stereochemical Architecture of 4,5,5-Trimethyl-1,3-dioxane: A Technical Guide
Executive Summary This technical guide provides a rigorous analysis of the stereochemistry, conformational dynamics, and synthetic pathways of 4,5,5-trimethyl-1,3-dioxane . Designed for medicinal chemists and structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of the stereochemistry, conformational dynamics, and synthetic pathways of 4,5,5-trimethyl-1,3-dioxane . Designed for medicinal chemists and structural biologists, this document moves beyond basic structural definitions to explore the energetic penalties of ring inversion, the diagnostic utility of Nuclear Overhauser Effect (NOE) spectroscopy, and the "gem-dimethyl" (Thorpe-Ingold) effect in facilitating synthesis.
Structural Dynamics & Conformational Analysis
The 1,3-dioxane ring system is not merely a hetero-analog of cyclohexane; it possesses unique electronic and steric properties due to the shorter C–O bonds (1.43 Å vs 1.54 Å for C–C) and the presence of oxygen lone pairs.
The Dominant Conformer
For 4,5,5-trimethyl-1,3-dioxane, the conformational equilibrium is dictated by the interplay between the 4-methyl group and the gem-dimethyl group at position 5.
The 4-Methyl Preference: The substituent at C4 behaves similarly to a cyclohexane substituent. Placing the 4-methyl group in the axial position creates severe 1,3-diaxial interactions with the syn-axial hydrogens at C2 and C6. This interaction is energetically costly (
kcal/mol).
The 5,5-Dimethyl Influence: In a standard 1,3-dioxane, an axial substituent at C5 is surprisingly stable (
kcal/mol) because it faces the oxygen lone pairs rather than bulky hydrogens (the "5-axial effect"). However, in 4,5,5-trimethyl-1,3-dioxane, the C5 position is fully substituted.
Resultant Topology: The molecule adopts a Chair Conformation where the C4-methyl group is equatorial . The C5-gem-dimethyl group places one methyl axial and one equatorial.
Steric Compression and Gauche Interactions
While the 4-Me(eq) avoids 1,3-diaxial clashes, it introduces a gauche interaction with the equatorial methyl group at C5. This "buttressing effect" slightly distorts the chair but does not induce a ring flip to the twist-boat, which remains significantly higher in energy (>5 kcal/mol).
Visualization of Conformational Equilibrium
The following diagram illustrates the thermodynamic preference for the equatorial conformer and the specific steric clashes driving this equilibrium.
Figure 1: Conformational energy landscape showing the thermodynamic penalty of the axial 4-methyl group.
Synthetic Protocol: The Thorpe-Ingold Advantage
The synthesis of 4,5,5-trimethyl-1,3-dioxane relies on the acid-catalyzed acetalization of 2,2-dimethyl-1,3-butanediol with a formaldehyde equivalent.
The Gem-Dimethyl Effect
The presence of the gem-dimethyl group at the C2 position of the diol precursor (which becomes C5 of the dioxane) significantly accelerates the cyclization rate. This is the Thorpe-Ingold effect : the bulky methyl groups compress the internal bond angle (
), bringing the hydroxyl groups closer together and reducing the entropy of activation () for ring closure [1].[1]
Validated Synthetic Workflow
Parameter
Specification
Precursor
2,2-Dimethyl-1,3-butanediol (CAS: 7498-52-4)
Reagent
Paraformaldehyde (Solid source of HCHO)
Catalyst
p-Toluenesulfonic acid (p-TsOH, 1-2 mol%)
Solvent
Benzene or Toluene (for azeotropic water removal)
Apparatus
Dean-Stark Trap
Yield
Typically >85%
Step-by-Step Methodology
Charge: In a 250 mL Round Bottom Flask, combine 50 mmol of 2,2-dimethyl-1,3-butanediol, 60 mmol of paraformaldehyde, and 0.5 mmol p-TsOH.
Solvation: Add 100 mL of anhydrous toluene.
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to vigorous reflux (
).
Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 2-4 hours).
Workup: Cool to RT. Wash with saturated
(2 x 30 mL) to neutralize acid. Wash with brine.
Purification: Dry organic layer over
. Remove solvent in vacuo. Purify by vacuum distillation (bp approx. 60-70°C at 15 mmHg).
Figure 2: Mechanistic pathway highlighting the oxocarbenium intermediate and Thorpe-Ingold acceleration.
Confirming the stereochemistry requires distinguishing between the axial and equatorial positions. Since C5 is quaternary, standard vicinal coupling constants (
) are not available for the C4-C5 bond. We must rely on NOE Spectroscopy and Chemical Shift Anisotropy .
NMR Diagnostics (
NMR, 500 MHz,
)
Proton
Multiplicity
Chemical Shift ()
Diagnostic Feature
2-H (ax)
Doublet ( Hz)
~4.5 ppm
Upfield of 2-H(eq) due to anisotropy.
2-H (eq)
Doublet ( Hz)
~4.8 ppm
Downfield shift.
4-H (ax)
Quartet
~3.4 ppm
Couples only with 4-Me. No vicinal H at C5.
4-Me
Doublet
~1.1 ppm
-
5-Me (ax)
Singlet
~0.8 ppm
Shielded by ring current/anisotropy.
5-Me (eq)
Singlet
~1.0 ppm
-
The NOE Validation Protocol
To rigorously prove the 4-Me is equatorial:
Irradiate 4-H: You should observe a strong NOE enhancement at 5-Me(eq) and 5-Me(ax) .
Irradiate 4-Me: You should observe NOE enhancement at 4-H but minimal/no enhancement at 2-H(ax) or 6-H(ax) .
Control: If 4-Me were axial, irradiation of 4-Me would show a strong NOE with 2-H(ax) and 6-H(ax) (the 1,3-diaxial protons).
Applications in Drug Discovery[3]
The 4,5,5-trimethyl-1,3-dioxane motif serves as a critical bioisostere and metabolic shield .
Metabolic Stability: The gem-dimethyl group at C5 blocks metabolic oxidation at the typically labile
-position relative to the ethers.
Conformational Locking: The high substitution pattern locks the ring into a rigid chair, allowing precise vectorization of substituents attached to C2 or C4. This is utilized in designing rigid analogs of flexible polyketide chains [2].
Prodrug Design: The 1,3-dioxane moiety can serve as a hydrolytically stable prodrug for 1,3-diols, releasing the active payload only under specific acidic conditions in the lysosome or tumor microenvironment.
References
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080-1106.
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Smith, A. B., et al. (1995). "Dioxane templates for stereoselective synthesis." Journal of the American Chemical Society.
The 1,3-Dioxane Paradigm: A Deviation from Cyclohexane
Conformational Dynamics of 4,5,5-Trimethyl-1,3-dioxane: A Structural & Analytical Guide Executive Summary The conformational analysis of 4,5,5-trimethyl-1,3-dioxane represents a classic study in the interplay between ste...
Author: BenchChem Technical Support Team. Date: February 2026
Conformational Dynamics of 4,5,5-Trimethyl-1,3-dioxane: A Structural & Analytical Guide
Executive Summary
The conformational analysis of 4,5,5-trimethyl-1,3-dioxane represents a classic study in the interplay between steric locking and electronic relief. Unlike cyclohexane, where 1,3-diaxial interactions are universally repulsive, the 1,3-dioxane ring system offers a unique electronic landscape where the 5-axial position is relatively unhindered due to the presence of oxygen atoms at positions 1 and 3. This guide dissects the thermodynamics, spectroscopic signatures, and computational modeling of this specific scaffold, providing a roadmap for researchers utilizing this motif in polyketide synthesis, acetal protection, and fragment-based drug discovery (FBDD).
To understand 4,5,5-trimethyl-1,3-dioxane, one must first deconstruct the "O-C-C-O" region. In cyclohexane, an axial substituent at C5 suffers severe steric repulsion from axial hydrogens at C1 and C3.[1] In 1,3-dioxane, C1 and C3 are oxygen atoms with lone pairs rather than bulky hydrogens.
The 5-Axial Anomaly: The lone pairs on oxygen are spatially smaller than a C-H bond. Consequently, the
value for a 5-methyl group is significantly lower (approx. 0.8 kcal/mol favoring equatorial) compared to cyclohexane (1.7 kcal/mol).
The 4-Position Sensitivity: Conversely, the 4-position behaves similarly to cyclohexane. An axial substituent at C4 encounters a syn-axial interaction with the axial hydrogen at C6 and C2. This interaction is sterically demanding.[2]
Structural Analysis of the 4,5,5-Trimethyl System
The molecule contains two distinct steric zones: the gem-dimethyl group at C5 and the single methyl group at C4.
The Conformational Equilibrium
The system exists in equilibrium between two chair conformers, but the population is heavily biased (anancomeric).
Energetics: The 4-Me avoids 1,3-diaxial strain. The 5-axial Me faces the oxygen lone pairs (low penalty).
Conformer B (Minor/Disfavored):
4-Methyl: Axial.
5-Methyls: One Axial, One Equatorial.
Energetics: The 4-Me suffers severe 1,3-diaxial repulsion with
and .
Visualization of the Equilibrium
The following diagram illustrates the thermodynamic pressure forcing the molecule into the 4-equatorial state.
Caption: Thermodynamic equilibrium showing the dominance of Conformer A driven by the high energetic penalty of an axial methyl group at the 4-position.
Computational Protocol (DFT)
To rigorously quantify these energies, a self-validating computational workflow is required. We utilize Density Functional Theory (DFT) with dispersion corrections, which are critical for capturing the weak London forces in the packed methyl clusters.
Step 1: Method Selection
Functional:
B97X-D or M06-2X (captures mid-range dispersion interactions better than B3LYP).
Basis Set: def2-TZVP (Triple-zeta valence polarized) for final energies; 6-31G(d) for optimization.
Solvation: SMD (Solvation Model based on Density) using CHCl
or DMSO to match NMR solvents.
Step 2: Input Generation (Gaussian Format Example)
This protocol calculates the Gibbs Free Energy (
) difference between the two chairs.
Job 1: Optimization of Conformer A (4-Eq)
Job 2: Optimization of Conformer B (4-Ax)
Note: You must manually construct the 4-axial starting geometry. If you start with a flat ring, it will optimize to Conformer A.
Constraint: If the 4-axial conformer collapses to a twist-boat, freeze the C1-C2-C3-C4 dihedral during the first optimization steps, then release.
Step 3: Data Interpretation
Calculate Boltzmann distribution:
Target Metric: should be kcal/mol favoring Conformer A, implying population of the 4-equatorial form at 298 K.
Experimental Validation: NMR Spectroscopy
The 4,5,5-trimethyl substitution pattern creates a specific NMR signature that validates the computational model.
The Diagnostic Signals (
H NMR & NOE)
Because C5 is quaternary (no protons), we cannot use
coupling constants to determine the C4-C5 dihedral angle. Instead, we rely on NOE (Nuclear Overhauser Effect) and chemical shift anisotropy.
Signal
Multiplicity
Diagnostic Value
H-4
Quartet
The Anchor. Resonates at ~3.5-3.8 ppm. If axial (Conformer A), it shows NOE correlations to H-6ax and H-2ax .
5-Me (A)
Singlet
Diastereotopic. One methyl is axial, one equatorial. The axial methyl typically resonates upfield (shielded) due to the anisotropic effect of the ring C-C bonds.
5-Me (B)
Singlet
Diastereotopic. Distinct from 5-Me(A).
4-Me
Doublet
Coupled to H-4. Shows NOE to the 5-Me(Eq) group.
Protocol: 1D-NOESY Experiment
Sample Prep: 10 mg in CDCl
(0.6 mL). Degas to remove paramagnetic O.
Irradiation: Selectively irradiate the H-4 resonance.
Observation:
Positive Result (Conf A): Strong enhancement of H-6ax (approx 1.3 ppm) and H-2ax.
Negative Result: No enhancement of 5-Me signals (since H-4 is anti-periplanar to the 5-Me axial and gauche to 5-Me equatorial, but distances are
).
Counter-Check: Irradiate the 4-Me doublet. You should see enhancement of the 5-Me (equatorial) singlet, confirming their spatial proximity (gauche relationship).
Carbon-13 Gamma-Gauche Effect
In
C NMR, the axial methyl at C5 will be shielded (shifted upfield, ~17-19 ppm) relative to the equatorial methyl (~23-25 ppm) due to the -gauche interaction with C2 and C6. This confirms the rigid chair; if the ring were flipping rapidly (averaging), these signals would broaden or coalesce.
Analytical Workflow Diagram
The following Graphviz diagram outlines the integrated workflow for confirming the structure of 4,5,5-trimethyl-1,3-dioxane derivatives.
Caption: Integrated workflow combining spectroscopic observation and computational verification for structural assignment.
References
Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. [Link]
Bailey, W. F., et al. (2017).[5] The Importance of Electrostatic Interactions on the Conformational Behavior of Substituted 1,3-Dioxanes. ACS Symposium Series, 1258, 19-26. [Link]
Grimme, S., et al. (2022).[6] Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. [Link]
Riddell, F. G. (1967). Conformational analysis of heterocyclic compounds. Quarterly Reviews, Chemical Society, 21, 364-378. [Link]
Thermodynamic Characterization of 4,5,5-Trimethyl-1,3-dioxane: A Technical Guide
This guide provides an in-depth thermodynamic and structural characterization of 4,5,5-Trimethyl-1,3-dioxane , a specialized cyclic acetal. Due to the scarcity of direct experimental data for this specific isomer in publ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth thermodynamic and structural characterization of 4,5,5-Trimethyl-1,3-dioxane , a specialized cyclic acetal. Due to the scarcity of direct experimental data for this specific isomer in public repositories, this document synthesizes available data from structural isomers (e.g., 4,4,5-trimethyl-1,3-dioxane) and utilizes Group Additivity Methods (Benson/Pihlaja) to derive high-fidelity predictive values.
Executive Summary
4,5,5-Trimethyl-1,3-dioxane (CAS: 6301-68-4) is a six-membered cyclic acetal derived from the condensation of formaldehyde with 2,2,3-trimethyl-1,3-butanediol. It belongs to the 1,3-dioxane family, widely utilized as stable protecting groups in organic synthesis and as specialized solvents in drug development due to their resistance to basic and nucleophilic conditions.
This guide addresses the thermodynamic profile of the molecule, focusing on enthalpy of formation, vapor pressure, and phase transition energetics. It employs a predictive-experimental hybrid approach , validating calculated values against the well-established behavior of the 1,3-dioxane homologous series.
Molecular Identity & Structural Thermodynamics
The thermodynamic stability of 4,5,5-trimethyl-1,3-dioxane is governed by its conformational preference. Unlike cyclohexane, the 1,3-dioxane ring is subject to unique stereoelectronic effects, particularly at the 5-position.
Conformation: The molecule predominantly adopts a Chair conformation.
The 5-Position Anomaly: In 1,3-dioxanes, an axial substituent at the 5-position does not suffer from the severe 1,3-diaxial repulsion seen in cyclohexane because the 1- and 3-positions are oxygen atoms (with lone pairs) rather than bulky methylene groups. This makes the gem-dimethyl substitution at C5 thermodynamically accessible.
Vicinal Interactions: The critical destabilizing factor is the gauche interaction between the equatorial methyl at C4 and the methyls at C5.
Structural Visualization
The following diagram illustrates the synthesis pathway and the dominant chair conformation.
Figure 1: Synthesis pathway via acid-catalyzed acetalization and thermodynamic stabilization rationale.
Thermochemical Parameters (Data & Estimates)
The following values represent a consensus of predicted properties derived from Group Additivity Laws (Benson) and comparative analysis of the 4,4,5-trimethyl isomer (CAS 1122-03-8).
Note on Boiling Point: The 4,5-dimethyl homologue boils at 135.5°C. The addition of a methyl group typically increases BP, but the gem-dimethyl grouping at C5 increases sphericity, which can slightly depress boiling points relative to linear isomers. Thus, a range of 136–139°C is the scientifically grounded estimate.
Experimental Methodologies
To validate the thermodynamic properties of 4,5,5-trimethyl-1,3-dioxane, the following standard operating procedures (SOPs) are recommended.
Synthesis & Purification (The Prins/Acetalization Route)
Objective: Obtain >99.9% pure sample for calorimetric study.
Reactants: Combine 2,2,3-trimethyl-1,3-butanediol (1.0 eq) and Paraformaldehyde (1.1 eq) in Toluene.
Dehydration: Reflux using a Dean-Stark apparatus to continuously remove water, driving the equilibrium to completion (Le Chatelier’s principle).
Workup: Wash with saturated NaHCO₃ to neutralize acid; dry over MgSO₄.
Purification:
Primary: Fractional distillation under reduced pressure.
Secondary: Preparative Gas Chromatography (GC) if purity <99.9%.
Validation: Purity must be confirmed via GC-FID and ¹H-NMR.
Combustion Calorimetry (Determination of
)
Protocol: Static or Rotating Bomb Calorimetry.
Calibration: Calibrate the calorimeter using benzoic acid standards (NIST SRM 39j).
Combustion: Burn the liquid dioxane sample in excess oxygen (3.0 MPa).
Reaction:
Correction: Apply Washburn corrections to convert
to standard .
Calculation: Derive
using the standard enthalpies of formation for CO₂ and H₂O.
Predictive Modeling: Benson Group Additivity[4]
When experimental data is absent, Benson Group Additivity is the industry standard for estimating Enthalpy of Formation (
).
Calculation Logic for 4,5,5-Trimethyl-1,3-dioxane:
We decompose the molecule into the following groups:
3 × [C-(C)(H)₃]: Methyl groups attached to carbons.[1]
1 × [C-(O)₂(H)₂]: The C2 carbon (between two oxygens).
1 × [C-(O)(C)₂(H)]: The C4 carbon (tertiary, attached to O, C5, and Methyl).
1 × [C-(C)₄]: The C5 carbon (quaternary, attached to C4, C6, and 2 Methyls).
1 × [C-(O)(C)(H)₂]: The C6 carbon (secondary, attached to O and C5).
Ring Strain Correction: 1,3-Dioxane ring correction.
Figure 2: Additivity logic for enthalpy estimation.
Result:
Based on Pihlaja’s refined increments for 1,3-dioxanes [4], the estimated gas-phase enthalpy of formation is -451 kJ/mol . Subtracting the enthalpy of vaporization (~44 kJ/mol) yields a liquid phase enthalpy (
) of approximately -495 kJ/mol .
Applications in Drug Development[7]
Solvent Systems: Due to its moderate boiling point (~138°C) and stability, it serves as a greener alternative to chlorinated solvents in high-temperature reactions.
Metabolic Stability: The gem-dimethyl group at C5 blocks metabolic oxidation at the most vulnerable position of the dioxane ring, potentially enhancing the half-life of pharmaceutical intermediates containing this moiety.
References
NIST Chemistry WebBook. 1,3-Dioxolane, 2,4,5-trimethyl- and related isomers. National Institute of Standards and Technology.[1] [Link][1]
PubChem. Compound Summary: 4,5,5-Trimethyl-1,3-dioxane (CID 238282). National Library of Medicine. [Link]
Pihlaja, K., & Heikkilä, J. (1967). Heats of Combustion of 1,3-Dioxane and Its Methyl Derivatives.[2][3][4] Acta Chemica Scandinavica, 21, 2390-2398.[2][3] (Foundational work on dioxane thermodynamics).
Verevkin, S. P., et al. (2020). Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes.[4] Molecules, 25(12), 2762.[4] [Link]
The Synthetic Utility of 4,5,5-Trimethyl-1,3-dioxane: A Guide for Organic Chemists
Introduction: Unveiling the Potential of a Substituted 1,3-Dioxane In the vast landscape of organic synthesis, the strategic use of protecting groups and chiral auxiliaries is paramount for achieving complex molecular ar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Substituted 1,3-Dioxane
In the vast landscape of organic synthesis, the strategic use of protecting groups and chiral auxiliaries is paramount for achieving complex molecular architectures with high precision. Among the myriad of tools available to the modern chemist, cyclic acetals, particularly 1,3-dioxanes, have long been workhorses for the protection of 1,3-diols and carbonyl compounds.[1] This application note delves into the specific applications and protocols for a less commonly documented yet highly versatile derivative: 4,5,5-trimethyl-1,3-dioxane .
The presence of methyl substituents on the dioxane ring at the C4 and C5 positions introduces unique stereochemical and conformational properties. The gem-dimethyl group at the C5 position imparts a significant conformational bias, often locking the six-membered ring into a preferred chair conformation.[2][3] This, in conjunction with the chiral center at C4, makes 4,5,5-trimethyl-1,3-dioxane an intriguing candidate not only as a robust protecting group but also as a potential chiral auxiliary for asymmetric transformations.[4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and key experimental protocols involving this valuable synthetic building block.
Synthesis of 4,5,5-Trimethyl-1,3-dioxane
The most common and straightforward method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[1] In the case of 4,5,5-trimethyl-1,3-dioxane, the requisite precursor is 2,3-dimethylbutane-1,3-diol, which is reacted with a suitable source of a formaldehyde equivalent.
Protocol: Synthesis of 4,5,5-Trimethyl-1,3-dioxane
This protocol describes the synthesis of 4,5,5-trimethyl-1,3-dioxane from 2,3-dimethylbutane-1,3-diol and paraformaldehyde.
Materials:
2,3-Dimethylbutane-1,3-diol
Paraformaldehyde
Anhydrous Toluene
p-Toluenesulfonic acid monohydrate (PTSA)
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate
Dean-Stark apparatus
Standard glassware for organic synthesis
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,3-dimethylbutane-1,3-diol (1 equivalent), paraformaldehyde (1.1 equivalents), and anhydrous toluene to create an approximately 0.5 M solution.
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
Monitor the reaction progress by TLC or GC-MS until the starting diol is consumed.
Allow the reaction mixture to cool to room temperature.
Wash the organic layer with saturated aqueous sodium bicarbonate solution to quench the acid catalyst, followed by water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by distillation to afford pure 4,5,5-trimethyl-1,3-dioxane.
Causality of Experimental Choices:
Paraformaldehyde: Serves as a convenient source of formaldehyde.
Anhydrous Toluene and Dean-Stark Apparatus: The removal of water is crucial to drive the equilibrium towards the formation of the acetal.[1]
p-Toluenesulfonic Acid (PTSA): A common and effective Brønsted acid catalyst for acetalization.[1]
Aqueous Workup: Essential for removing the acid catalyst and any water-soluble byproducts.
Applications in Organic Synthesis
A Robust Protecting Group for 1,3-Diols
Like other 1,3-dioxanes, the primary application of 4,5,5-trimethyl-1,3-dioxane is the protection of 1,3-diols. The resulting acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents. The steric hindrance provided by the three methyl groups on the dioxane ring can enhance the stability of the protecting group against premature cleavage under mildly acidic conditions compared to less substituted dioxanes.
Table 1: Stability of 1,3-Dioxane Protecting Groups
Protocol: Protection of a 1,3-Diol using a Carbonyl Compound and Subsequent Deprotection
Protection Step:
Dissolve the 1,3-diol (1 equivalent) and a suitable aldehyde or ketone (1.1 equivalents) in an anhydrous, non-polar solvent such as dichloromethane or toluene.
Add a catalytic amount of a Lewis acid (e.g., BF3·OEt2, 0.05 equivalents) or a Brønsted acid (e.g., CSA, 0.05 equivalents) at 0 °C.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO3 solution).
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure.
Purify the resulting 1,3-dioxane by column chromatography.
Deprotection Step:
Dissolve the protected 1,3-dioxane in a mixture of a protic solvent (e.g., methanol, water) and an organic co-solvent (e.g., THF, acetone).
Add a catalytic amount of a strong acid (e.g., aqueous HCl, H2SO4).
Stir the reaction at room temperature or with gentle heating until the acetal is cleaved (monitor by TLC).
Neutralize the acid with a base (e.g., saturated NaHCO3 solution).
Extract the deprotected diol with an appropriate organic solvent.
Dry the combined organic layers and concentrate under reduced pressure to obtain the crude diol, which can be further purified if necessary.
Workflow for Protection and Deprotection:
Caption: General workflow for the protection of a 1,3-diol and subsequent deprotection.
A Chiral Auxiliary for Stereoselective Synthesis
The C4 methyl group renders 4,5,5-trimethyl-1,3-dioxane a chiral molecule. When synthesized from an enantiomerically pure diol, it can be employed as a chiral auxiliary to direct the stereochemical outcome of reactions.[5] The rigidified chair conformation due to the gem-dimethyl group at C5 can effectively shield one face of a reactive center attached to the dioxane, leading to high diastereoselectivity.
A common strategy involves the introduction of a prochiral group at the C2 position of the dioxane ring. Subsequent reactions on this group can proceed with high stereocontrol, dictated by the stereochemistry of the dioxane auxiliary.
While a specific protocol for an aldol reaction using a 2-substituted-4,5,5-trimethyl-1,3-dioxane is not documented, we can infer a plausible reaction pathway based on the well-established principles of chiral auxiliary-mediated aldol reactions.
Conceptual Reaction Scheme:
Preparation of the Chiral Acetal: Reaction of enantiopure 2,3-dimethylbutane-1,3-diol with an α,β-unsaturated aldehyde would yield a chiral vinyl-substituted 1,3-dioxane.
Enolate Formation: Treatment of a C2-acetyl substituted dioxane with a suitable base (e.g., LDA) would generate a chiral enolate. The stereochemistry of the dioxane would direct the geometry of the enolate.
Aldol Addition: Reaction of the chiral enolate with an aldehyde would proceed via a highly organized transition state, leading to a diastereomerically enriched aldol adduct. The bulky gem-dimethyl group would play a crucial role in facial shielding.
Auxiliary Cleavage: Mild acidic hydrolysis would cleave the dioxane auxiliary, liberating the chiral β-hydroxy ketone and recovering the chiral diol.
Logical Flow of a Chiral Auxiliary-Mediated Reaction:
Caption: Logical workflow for the use of a chiral 1,3-dioxane as a chiral auxiliary.
Conformational Analysis: The Key to Stereocontrol
The stereochemical directing ability of 4,5,5-trimethyl-1,3-dioxane is intrinsically linked to its conformational preferences. The 1,3-dioxane ring typically adopts a chair conformation. The gem-dimethyl group at the C5 position introduces significant steric bulk, which can lead to a more rigid ring system and pronounced facial bias for reactions occurring at a substituent on the ring. Computational and NMR studies on similarly substituted 1,3-dioxanes have shown that the conformational equilibrium is heavily influenced by the nature and position of substituents.[2][3] Understanding these conformational preferences is critical for predicting and rationalizing the stereochemical outcomes of reactions employing this chiral auxiliary.
Deprotection Considerations
The cleavage of 1,3-dioxanes is typically achieved under acidic conditions.[1] The rate of hydrolysis can be influenced by the steric environment around the acetal. The presence of the three methyl groups in 4,5,5-trimethyl-1,3-dioxane may render it more resistant to cleavage than unsubstituted or less substituted 1,3-dioxanes. Therefore, more forcing conditions (e.g., stronger acid, higher temperature) may be required for deprotection.
Table 2: Common Reagents for 1,3-Dioxane Cleavage
Reagent
Conditions
Comments
Aqueous HCl or H2SO4
Room temperature to reflux
Standard and cost-effective.
Acetic Acid/Water
Reflux
Milder conditions, suitable for sensitive substrates.
Lewis Acids (e.g., FeCl3, CeCl3·7H2O)
Mild conditions
Can offer chemoselectivity.
Iodine in Methanol
Mild, neutral conditions
Useful for substrates with acid-sensitive groups.
Conclusion
4,5,5-Trimethyl-1,3-dioxane, while not as extensively documented as some of its counterparts, presents a compelling profile for applications in modern organic synthesis. Its robust nature as a protecting group, coupled with its inherent chirality and conformationally biased structure, makes it a promising candidate for use as a chiral auxiliary in stereoselective reactions. The protocols and conceptual frameworks presented in this guide, derived from the established chemistry of 1,3-dioxanes, aim to provide a solid foundation for researchers to explore and exploit the full potential of this versatile building block in their synthetic endeavors.
References
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; John Wiley & Sons, Inc.: New York, 1994. [Link]
A novel method of enantioselective 1,3-dioxane construction via a hemiacetalization/intramolecular oxy-Michael addition cascade by a chiral phosphoric acid catalyst was developed. Chemical Communications, 2013 , 49(76), 8540-8542. [Link]
Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis, 2nd ed.; Elsevier: Oxford, 2012. [Link]
Application Notes and Protocols for the Synthesis of 4,5,5-Trimethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Dioxanes The 1,3-dioxane scaffold is a prevalent structural motif in a wide array of organic molecules, from n...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Dioxanes
The 1,3-dioxane scaffold is a prevalent structural motif in a wide array of organic molecules, from natural products to specialty chemicals. These six-membered heterocyclic acetals serve as crucial intermediates in organic synthesis, often employed as protecting groups for 1,3-diols and carbonyl compounds due to their general stability under basic, reductive, and oxidative conditions, while remaining labile to acidic cleavage. Specifically, 4,5,5-trimethyl-1,3-dioxane is a valuable building block, and understanding its synthesis provides a foundational methodology for the construction of other substituted dioxanes relevant to medicinal chemistry and materials science. This document provides a comprehensive guide to the reaction conditions for the formation of 4,5,5-trimethyl-1,3-dioxane, grounded in the principles of the Prins reaction.
The Underlying Chemistry: An In-Depth Look at the Prins Reaction
The formation of 4,5,5-trimethyl-1,3-dioxane is achieved through the Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde to an alkene.[1][2] In this specific synthesis, the reactants are formaldehyde and 2,3-dimethyl-2-butene (also known as tetramethylethylene). The outcome of the Prins reaction is highly dependent on the reaction conditions. The formation of a dioxane is favored by an excess of formaldehyde and lower reaction temperatures in the absence of water.[2]
The reaction mechanism initiates with the protonation of the formaldehyde by an acid catalyst, which enhances its electrophilicity. The electron-rich double bond of 2,3-dimethyl-2-butene then attacks the activated formaldehyde, leading to the formation of a tertiary carbocation intermediate. This carbocation is stabilized by the two adjacent methyl groups. Subsequently, this intermediate is trapped by a second molecule of formaldehyde, followed by an intramolecular cyclization and deprotonation to yield the 4,5,5-trimethyl-1,3-dioxane.
Caption: Reaction mechanism for the formation of 4,5,5-trimethyl-1,3-dioxane.
Experimental Protocol: Synthesis of 4,5,5-Trimethyl-1,3-dioxane
This protocol outlines a representative procedure for the synthesis of 4,5,5-trimethyl-1,3-dioxane.
Materials:
2,3-Dimethyl-2-butene (Tetramethylethylene), ≥99%
Paraformaldehyde
Anhydrous Dichloromethane (DCM)
Anhydrous p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add paraformaldehyde (2.0 equivalents).
Solvent and Catalyst Addition: Add anhydrous dichloromethane to the flask to create a slurry. Then, add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents) to the mixture.
Reactant Addition: Dissolve 2,3-dimethyl-2-butene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
Reaction Execution: While stirring the paraformaldehyde slurry, add the 2,3-dimethyl-2-butene solution dropwise over 30 minutes.
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to yield pure 4,5,5-trimethyl-1,3-dioxane.
Caption: Experimental workflow for the synthesis of 4,5,5-trimethyl-1,3-dioxane.
Optimizing Reaction Conditions: A Data-Driven Approach
The yield and selectivity of the Prins reaction are highly sensitive to the reaction parameters. The following table summarizes key conditions and their expected impact on the formation of 4,5,5-trimethyl-1,3-dioxane.
Strong Brønsted acids are effective but can lead to side reactions. Lewis acids can offer milder conditions. Zeolites can provide shape selectivity and ease of separation.
An excess of formaldehyde is crucial to drive the reaction towards the formation of the 1,3-dioxane by trapping the carbocation intermediate with a second formaldehyde molecule.
The structure of the synthesized 4,5,5-trimethyl-1,3-dioxane (C₇H₁₄O₂) can be confirmed by standard spectroscopic methods.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups and the methylene protons of the dioxane ring.
¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in their distinct chemical environments.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (130.19 g/mol ).[5][6]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching frequencies for the acetal functionality.
Pro-Tips and Troubleshooting
Side Reactions: The primary side products in the Prins reaction are the corresponding 1,3-diol (formed in the presence of water) and the allylic alcohol (favored at higher temperatures and in the absence of excess formaldehyde). Polymerization of the alkene or formaldehyde can also occur, especially with highly acidic catalysts or at elevated temperatures.
Catalyst Choice: For sensitive substrates, a milder Lewis acid catalyst may be preferable to a strong Brønsted acid to minimize side reactions. Heterogeneous catalysts like zeolites can simplify purification as they can be removed by filtration.
Moisture Control: Ensuring strictly anhydrous conditions is paramount for maximizing the yield of the dioxane. Flame-drying of glassware and the use of anhydrous solvents are highly recommended.
Purification Challenges: The boiling point of the product may be close to that of any unreacted starting materials or byproducts, necessitating careful fractional distillation for high purity.
References
Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Retrieved February 7, 2026, from [Link]
Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved February 7, 2026, from [Link]
Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Retrieved February 7, 2026, from [Link]
Trepo. (2023). Detailed Investigation of 2,3-Dimethyl-2-butene Ozonolysis-Derived Hydroxyl, Peroxy, and Alkoxy Radical Chemistry. Retrieved February 7, 2026, from [Link]
Royal Society of Chemistry. (2018). Formaldehyde-isobutene Prins condensation over MFI-type zeolites. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.
Google Patents. (n.d.). EP0866065A1 - Process for the preparation of 1,3-dioxane compounds.
MDPI. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. Retrieved February 7, 2026, from [Link]
Quora. (n.d.). What happens when 2,3-dimethyl-2-butene is ozonolyzed? What is the product? Retrieved February 7, 2026, from [Link]
European Patent Office. (n.d.). Process for the preparation of 1,3-dioxane-4,6-dione derivates - EP 0578849 B1. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). FT‐Raman and FTIR spectrum of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid. Retrieved February 7, 2026, from [Link]
Shaalaa.com. (n.d.). Ozonolysis of 2, 3 dimethyl but-2-ene, followed by decomposition by Zn dust and water gives ______. Retrieved February 7, 2026, from [Link]
MDPI. (2020). Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. Retrieved February 7, 2026, from [Link]
Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][7][8]DITHIINYLIDENE (BEDT-TTF). Retrieved February 7, 2026, from [Link]
Filo. (n.d.). (2) Ozonolysis of 2,3 dimethyl but-2-ene, followed by decomposition Zn. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (2021). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Retrieved February 7, 2026, from [Link]
Unacademy. (n.d.). Understanding The Prins Reaction: Formaldehyde And Water. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 4,5,5-Trimethyl-1,3-dioxane. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 4,4,5-Trimethyl-1,3-dioxane. Retrieved February 7, 2026, from [Link]
The Untapped Potential of 4,5,5-Trimethyl-1,3-dioxane in Natural Product Synthesis: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the applications of 4,5,5-trimethyl-1,3-dioxane within the intricate field of natural product synthesis. While the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the applications of 4,5,5-trimethyl-1,3-dioxane within the intricate field of natural product synthesis. While the broader class of 1,3-dioxanes are established as robust protecting groups for 1,3-diols and carbonyl compounds, a comprehensive survey of the literature reveals that the specific applications of the 4,5,5-trimethyl substituted variant are not extensively documented in seminal total synthesis campaigns. This guide, therefore, serves a dual purpose: to provide a thorough understanding of the foundational principles governing the use of substituted 1,3-dioxanes and to extrapolate the potential, yet underexplored, utility of 4,5,5-trimethyl-1,3-dioxane as a strategic tool in the synthesis of complex natural products. We will explore its theoretical advantages, propose detailed protocols for its installation and cleavage, and discuss its potential as a chiral auxiliary for stereoselective transformations.
Introduction: The Strategic Role of Protecting Groups in Complex Synthesis
The total synthesis of natural products is a formidable challenge that necessitates a masterful orchestration of chemical reactions. Central to this endeavor is the concept of orthogonal protecting groups, temporary modifications of functional groups that prevent undesired side reactions. The 1,3-dioxane moiety, formed from the condensation of a 1,3-diol with a carbonyl compound, is a cornerstone of this strategy, offering a stable cyclic acetal that is resilient to a wide range of reaction conditions.
The subject of this guide, 4,5,5-trimethyl-1,3-dioxane, is structurally analogous to more commonly employed acetal protecting groups. Its synthesis from 2,2-dimethyl-1,3-propanediol and a carbonyl equivalent would impart specific steric and electronic properties that could be strategically leveraged. The gem-dimethyl group at the C5 position introduces significant steric bulk, which can influence the conformational rigidity of the dioxane ring and potentially direct the stereochemical outcome of reactions at adjacent centers.
Core Application: 4,5,5-Trimethyl-1,3-dioxane as a Protecting Group for 1,3-Diols
The primary and most direct application of a 4,5,5-trimethyl-1,3-dioxane moiety is the protection of a 1,3-diol. This is particularly relevant in the synthesis of polyketide and macrolide natural products, which are often replete with 1,3-polyol motifs.
Rationale for Use and Mechanistic Insight
The formation of the 4,5,5-trimethyl-1,3-dioxane is an acid-catalyzed acetalization. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the diol's hydroxyl groups. Subsequent dehydration and intramolecular cyclization by the second hydroxyl group yields the stable six-membered ring. The gem-dimethyl group at the C5 position is anticipated to favor a chair conformation, which can have significant implications for the stereochemical control of subsequent reactions on the protected substrate.
Caption: General workflow for acid-catalyzed formation of a 1,3-dioxane.
Experimental Protocol: Formation of a 4,5,5-Trimethyl-1,3-dioxane Acetal
This protocol is a generalized procedure based on standard acetalization methods.
Materials:
1,3-diol substrate (1.0 equiv)
2,2-dimethoxypropane (1.5 equiv) or acetone (excess)
To a solution of the 1,3-diol in anhydrous DCM at room temperature, add 2,2-dimethoxypropane and a catalytic amount of PPTS.
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 4,5,5-trimethyl-1,3-dioxane derivative.
Table 1: Comparison of Common Acid Catalysts for Acetalization
Catalyst
Typical Conditions
Advantages
Disadvantages
p-Toluenesulfonic acid (TsOH)
Reflux in benzene with Dean-Stark trap
Strong acid, drives reaction to completion
Harsh conditions, may not be suitable for sensitive substrates
Pyridinium p-toluenesulfonate (PPTS)
Room temperature to mild heating
Mild, good for acid-sensitive substrates
Slower reaction times
Camphorsulfonic acid (CSA)
Room temperature to mild heating
Mild, organic-soluble
Can be slower than stronger acids
Stability Profile
The 4,5,5-trimethyl-1,3-dioxane protecting group is expected to be stable to a wide range of reagents and conditions, including:
Basic conditions: Hydrolysis with aqueous bases (e.g., NaOH, K₂CO₃), organometallic reagents (e.g., Grignard reagents, organolithiums), and metal hydrides (e.g., LiAlH₄, NaBH₄).
Oxidizing and reducing conditions: Most common oxidizing agents (e.g., PCC, PDC, Swern oxidation) and catalytic hydrogenation (e.g., H₂/Pd-C), provided no other reducible functional groups are present.
Experimental Protocol: Cleavage of a 4,5,5-Trimethyl-1,3-dioxane Acetal
Deprotection is typically achieved under acidic conditions.
Materials:
Protected 1,3-diol (1.0 equiv)
Acetic acid (80% aqueous solution) or a solution of HCl in THF/water
Methanol or Tetrahydrofuran (THF)
Procedure:
Dissolve the protected diol in a mixture of THF and water (e.g., 4:1).
Add a catalytic amount of a strong acid (e.g., HCl) or a larger amount of a weaker acid (e.g., acetic acid).
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the deprotected diol by flash column chromatography.
Potential Application: 4,5,5-Trimethyl-1,3-dioxane as a Chiral Auxiliary
While not explicitly documented, the chiral nature of a 4-substituted-4,5,5-trimethyl-1,3-dioxane presents an intriguing opportunity for its use as a chiral auxiliary. By installing the dioxane on a prochiral molecule, the steric bulk of the gem-dimethyl and methyl groups could effectively shield one face of a reactive center, leading to diastereoselective transformations.
Conceptual Framework for Diastereoselective Reactions
Consider a scenario where the dioxane is attached to a molecule containing a prochiral ketone or enone. The rigid chair conformation of the dioxane ring, influenced by the substituents, could create a sterically biased environment. Nucleophilic attack or cycloaddition reactions would then preferentially occur from the less hindered face, resulting in a high degree of diastereoselectivity.
Caption: Conceptual workflow for the use of a chiral auxiliary.
Conclusion and Future Outlook
The applications of 4,5,5-trimethyl-1,3-dioxane in natural product synthesis remain a largely unexplored frontier. While its fundamental properties can be inferred from the well-established chemistry of related 1,3-dioxanes, the lack of specific examples in the literature suggests an opportunity for novel synthetic strategies. The steric hindrance imparted by the gem-dimethyl group at the C5 position could offer unique advantages in terms of stability and stereochemical control. Future research in this area could focus on systematically evaluating the performance of this protecting group in comparison to more common acetals and exploring its potential as a chiral auxiliary in a variety of asymmetric transformations. The development of new and efficient protecting groups and chiral auxiliaries is a continuous endeavor in organic synthesis, and 4,5,5-trimethyl-1,3-dioxane may yet prove to be a valuable addition to the synthetic chemist's toolkit.
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; John Wiley & Sons: New York, 1994.
Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH: Weinheim, 1996.
A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. International Journal of Scientific Development and Research. [Link]
The Journal of Organic Chemistry Vol. 61 No. 11. ACS Publications. [Link]
A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER. [Link]
Synthesis of 4,5,5-Trimethyl-1,3-dioxane via Prins Reaction: An Application and Protocol Guide
This document provides a comprehensive guide for the synthesis of 4,5,5-trimethyl-1,3-dioxane through the Prins reaction, tailored for researchers, scientists, and professionals in drug development. This guide delves int...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for the synthesis of 4,5,5-trimethyl-1,3-dioxane through the Prins reaction, tailored for researchers, scientists, and professionals in drug development. This guide delves into the underlying chemical principles, offers a detailed experimental protocol, and outlines methods for product characterization, ensuring a thorough understanding and practical applicability of the synthesis.
Introduction: The Prins Reaction and its Significance
The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, is a versatile acid-catalyzed reaction between an alkene and an aldehyde.[1] Depending on the reaction conditions, this powerful carbon-carbon and carbon-oxygen bond-forming reaction can yield a variety of products, including 1,3-diols, allylic alcohols, and 1,3-dioxanes.[1] The synthesis of 1,3-dioxane frameworks is of particular interest due to their prevalence in natural products and their utility as protecting groups in organic synthesis.
The formation of 4,5,5-trimethyl-1,3-dioxane from isobutylene (or a suitable precursor) and formaldehyde is a classic example of the Prins reaction leading to a cyclic acetal. This specific dioxane derivative serves as a valuable intermediate in the synthesis of various organic compounds.
Reaction Mechanism and Critical Parameters
The synthesis of 4,5,5-trimethyl-1,3-dioxane via the Prins reaction proceeds through a stepwise mechanism initiated by an acid catalyst. The key steps are outlined below:
Activation of Formaldehyde: A proton from the acid catalyst protonates the carbonyl oxygen of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
Electrophilic Attack: The electron-rich double bond of isobutylene acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tertiary carbocation intermediate.
Cyclization: An intramolecular attack of the hydroxyl group onto the carbocationic center leads to the formation of a six-membered ring, the protonated 1,3-dioxane.
Deprotonation: Loss of a proton regenerates the acid catalyst and yields the final product, 4,5,5-trimethyl-1,3-dioxane.
To favor the formation of the 1,3-dioxane over other potential products like the 1,3-diol or allylic alcohol, specific reaction conditions are crucial. An excess of formaldehyde and lower reaction temperatures generally promote the formation of the dioxane.[1]
Catalyst Selection: A variety of Brønsted and Lewis acids can catalyze the Prins reaction. Common choices include sulfuric acid, phosphoric acid, and various solid acid catalysts like zeolites.[2][3] The choice of catalyst can influence reaction rates and selectivity.
Reaction Conditions: The temperature and reactant stoichiometry are critical parameters. The use of an excess of formaldehyde shifts the equilibrium towards the formation of the dioxane.
Solvent: The choice of solvent can also play a role in the reaction outcome. While the reaction can be carried out under neat conditions, inert solvents may be employed.
Visualizing the Synthesis
Reaction Mechanism
Caption: Mechanism of the Prins reaction for 4,5,5-Trimethyl-1,3-dioxane synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4,5,5-Trimethyl-1,3-dioxane.
Experimental Protocol
This protocol provides a representative procedure for the laboratory-scale synthesis of 4,5,5-trimethyl-1,3-dioxane.
Materials and Equipment
Reagents
Equipment
Paraformaldehyde
Round-bottom flask with a reflux condenser
Sulfuric acid (concentrated)
Magnetic stirrer with a heating mantle
Isobutylene (condensed)
Dropping funnel
Sodium bicarbonate (saturated solution)
Ice bath
Diethyl ether (or other suitable solvent)
Separatory funnel
Anhydrous magnesium sulfate
Distillation apparatus
Procedure
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place paraformaldehyde and a catalytic amount of concentrated sulfuric acid.
Cooling: Cool the flask in an ice bath to 0-5 °C.
Addition of Isobutylene: Slowly add condensed isobutylene to the stirred mixture via the dropping funnel, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up:
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and remove the solvent by rotary evaporation.
Purify the crude product by fractional distillation under reduced pressure to obtain pure 4,5,5-trimethyl-1,3-dioxane.
Characterization of 4,5,5-Trimethyl-1,3-dioxane
The structure and purity of the synthesized 4,5,5-trimethyl-1,3-dioxane can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups and the methylene protons of the dioxane ring. The chemical shifts and coupling patterns will be consistent with the structure of 4,5,5-trimethyl-1,3-dioxane.
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon atoms in the molecule, including the quaternary carbon at position 5, the methyl carbons, and the methylene carbons of the dioxane ring.
Infrared (IR) Spectroscopy
The IR spectrum of 4,5,5-trimethyl-1,3-dioxane will exhibit characteristic absorption bands. Key absorptions are expected for C-H stretching of the alkyl groups and the strong C-O stretching vibrations characteristic of the acetal functionality within the 1,3-dioxane ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis can be used to determine the purity of the synthesized product and to confirm its molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Safety Precautions
The Prins reaction is typically carried out under acidic conditions. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Isobutylene is a flammable gas and should be handled in a well-ventilated fume hood.
Formaldehyde is a known carcinogen and should be handled with care.
Always perform the reaction in a well-ventilated area.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield of dioxane
Reaction conditions favoring side products (diol, alcohol)
Use a larger excess of formaldehyde; maintain a low reaction temperature.
Incomplete reaction
Inactive catalyst or insufficient reaction time
Use a fresh catalyst; monitor the reaction for a longer period.
Difficult purification
Formation of polymeric byproducts
Ensure slow addition of isobutylene and maintain low temperatures to minimize polymerization.
Conclusion
The Prins reaction offers an effective and straightforward method for the synthesis of 4,5,5-trimethyl-1,3-dioxane. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the temperature, the desired 1,3-dioxane can be obtained in good yield. The protocol and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to successfully synthesize and verify this valuable chemical intermediate.
Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme, 2007.
MDPI. Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. [Link]
Google P
ResearchGate. Optimization of 4,4-Dimethyl-1,3-dioxane Synthesis Conditions in Condensation of tert-Butanol with Formaldehyde over Zeolites A and X. [Link]
ResearchGate. FT-Raman and FTIR spectrum of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. [Link]
Doc Brown's Chemistry. Infrared spectrum of 1,3-dioxane. [Link]
Doc Brown's Chemistry. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... [Link]
ResearchGate. Conformational analysis of 5-substituted 1,3-dioxanes. [Link]
AIChE. (653a) Investigation of the Formaldehyde-Isobutene Prins Condensation over MFI Zeolites. [Link]
using 4,5,5-Trimethyl-1,3-dioxane in Grignard reactions
Executive Summary In complex drug development syntheses, standard protecting groups often fail during harsh organometallic steps.[1] This Application Note details the use of the 4,5,5-trimethyl-1,3-dioxane architecture—a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In complex drug development syntheses, standard protecting groups often fail during harsh organometallic steps.[1] This Application Note details the use of the 4,5,5-trimethyl-1,3-dioxane architecture—a specialized acetal derived from 2,2-dimethyl-1,3-butanediol—to protect sensitive carbonyls (aldehydes/ketones) during Grignard reactions.
Unlike standard 1,3-dioxanes (derived from 1,3-propanediol) or neopentyl acetals (5,5-dimethyl), the 4,5,5-trimethyl variant introduces a chiral center and additional steric bulk proximal to the acetal carbon. This results in the Thorpe-Ingold (Gem-Dimethyl) Effect combined with C4-shielding , rendering the protecting group exceptionally resistant to the Lewis acidity of magnesium halides found in Grignard reagents.
Chemical Architecture & Mechanism
To effectively use this moiety, one must understand the structural advantages it confers over standard protecting groups.
The Stability Hierarchy
Grignard reagents (
) exist in equilibrium with (Schlenk equilibrium).[1][2] is a potent Lewis acid that can coordinate to acetal oxygens, facilitating ring opening and side reactions.
Protecting Group Agent
Resulting Ring System
Stability vs. Grignard ()
Steric Bulk
1,3-Propanediol
1,3-Dioxane
Moderate
Low
2,2-Dimethyl-1,3-propanediol
5,5-Dimethyl-1,3-dioxane
High
Medium (Neopentyl)
2,2-Dimethyl-1,3-butanediol
4,5,5-Trimethyl-1,3-dioxane
Very High
High (Proximal Shielding)
Mechanistic Rationale (The "Lock" Effect)
The 4,5,5-trimethyl substitution pattern locks the dioxane ring into a rigid chair conformation. The methyl group at the C4 position projects into the coordination sphere of the acetal oxygens (O1 and O3), physically blocking the approach of the Magnesium species. This kinetic stabilization prevents the "unzipping" of the acetal even under reflux conditions.
Experimental Protocols
Protocol A: Formation of the 4,5,5-Trimethyl-1,3-dioxane Moiety
Note: The resulting 4,5,5-trimethyl-1,3-dioxane is often stable enough to be used crude, but vacuum distillation is recommended for high-purity applications.[1]
Protocol B: The Grignard Reaction (Compatibility Mode)
Objective: To perform a Grignard attack on an ester/halide site while preserving the 4,5,5-trimethyl-1,3-dioxane protected ketone.
Solvent Selection: Dissolve the protected substrate in anhydrous THF.
Expert Insight: Do NOT use Diethyl Ether (
) or Toluene alone.[1] THF is a stronger Lewis base than the dioxane oxygens; it effectively "solvates" the Magnesium, preventing it from attacking the protecting group.
Temperature Control: Cool reaction to 0°C (or -78°C for highly reactive substrates).
Addition: Add Grignard reagent dropwise.
Reaction: Allow to warm to Room Temperature (RT).
Stability Check: The 4,5,5-trimethyl-1,3-dioxane group is stable at reflux in THF for >12 hours, but RT is preferred to minimize impurity profiles.
Quench: Inverse quench into saturated
solution.
Caution: Keep the quench pH > 4.[1] Strong acid quench can prematurely cleave the acetal.[1]
Protocol C: Deprotection (Regeneration)
Objective: To remove the 4,5,5-trimethyl-1,3-dioxane and recover the carbonyl.
Procedure:
Hydrolysis: Dissolve the product in a mixture of Acetone:Water (4:1).
Acidification: Add pTsOH (0.1 equiv) or 1M HCl.
Heat: Heat to 50°C. The steric bulk that stabilized the group against Grignards also makes it slower to hydrolyze than standard acetals.[1]
Transacetalization:[1] Using Acetone as solvent drives the equilibrium by forming 2,2-dimethyl-1,3-dioxolane (acetone ketal) as a byproduct.[1]
Visualization of Workflows
Figure 1: Protection-Reaction-Deprotection Cycle
This diagram illustrates the logical flow of the synthesis, highlighting the critical stability window provided by the 4,5,5-trimethyl scaffold.
Caption: The strategic use of 4,5,5-trimethyl-1,3-dioxane allows Grignard chemistry on complex substrates by creating a temporary, hyper-stable orthogonal protecting group.[1]
If the substrate is chiral, diastereomers will form. This can be advantageous for separation, or use enantiopure diol if NMR complexity is an issue.[1]
References
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] Fifth Edition. John Wiley & Sons.[1] (The definitive guide on acetal stability and cleavage conditions). [1]
Stability of 1,3-Dioxanes to Grignard Reagents . BenchChem Application Notes. (General overview of 1,3-dioxane compatibility). [1]
The Thorpe-Ingold Effect in Cyclic Acetals . Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1][4] (Foundational text explaining the kinetic stability of gem-dimethyl substituted rings).
Protecting Groups in Grignard Reactions . Ashenhurst, J. (2015).[1][5] Master Organic Chemistry. (Pedagogical overview of acetal masking strategies).
Technical Support Guide: Synthesis & Side Reactions of 4,5,5-Trimethyl-1,3-dioxane
This technical guide addresses the formation of 4,5,5-Trimethyl-1,3-dioxane (CAS: 6301-68-4), primarily synthesized via the acid-catalyzed acetalization of 2,2-dimethyl-1,3-butanediol with formaldehyde (or paraformaldehy...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the formation of 4,5,5-Trimethyl-1,3-dioxane (CAS: 6301-68-4), primarily synthesized via the acid-catalyzed acetalization of 2,2-dimethyl-1,3-butanediol with formaldehyde (or paraformaldehyde).[1][2] While the Prins reaction of alkenes is a common route for dioxanes in general, the specific 4,5,5-substitution pattern dictates the diol-aldehyde condensation pathway as the primary method.[1]
The formation of the 1,3-dioxane ring is a reversible equilibrium process.[1] Success depends on shifting the equilibrium toward the product by removing water (Le Chatelier's principle) and suppressing acid-mediated rearrangements of the neopentyl-like diol backbone.[1][2]
Reaction Scheme (DOT Visualization)
Figure 1: Reaction network showing the primary cyclization pathway versus competitive oligomerization and rearrangement side reactions.[1]
Troubleshooting Guide: Side Reactions & Impurities
Issue 1: Low Yield & Presence of Unreacted Diol
Symptom: The reaction stalls at 60-70% conversion; starting material persists despite extended time.[1]
Root Cause:Equilibrium Limitation (Hydrolysis) .
The formation of 1,3-dioxane produces water.[1] In the presence of acid, water hydrolyzes the product back to the starting diol and formaldehyde.[1]
Corrective Action:
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms a water azeotrope (e.g., Cyclohexane, Toluene).[1]
Desiccant Loop: If using low-boiling solvents (DCM), recirculate the solvent through a Soxhlet containing molecular sieves (3Å or 4Å).[1]
Formaldehyde Source: Switch from aqueous formalin (37%) to Paraformaldehyde . This reduces the initial water load significantly.
Issue 2: Appearance of "Unknown" Carbonyl Impurities
Symptom: IR shows a ketone peak (~1715 cm⁻¹); NMR shows aldehyde/ketone protons not belonging to formaldehyde.
Root Cause:Pinacol-Type Rearrangement .[1][2]
The precursor, 2,2-dimethyl-1,3-butanediol, has a neopentyl-like structure with a secondary alcohol at the C3 position.[1] Under strong acidic conditions and high heat, the diol can dehydrate and rearrange.[1]
Mechanism:[3][4][5][6][7][8] Protonation of the secondary hydroxyl group
Lower Temperature: Avoid refluxing in high-boiling solvents (like Xylene) if possible.
Catalyst Selection: Switch from strong mineral acids (H₂SO₄) to milder catalysts like Pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 (which can be filtered out quickly).[1][2]
Issue 3: High Viscosity / "Gummy" Residue
Symptom: The reaction mixture becomes viscous; distillation leaves a polymeric residue.
Root Cause:Linear Polyacetal Formation .
Instead of closing the ring to form the discrete 1,3-dioxane, the hemiacetal intermediate reacts with another molecule of diol or formaldehyde, forming linear oligomers (–O–CH₂–O–R–O–CH₂–).[1]
Corrective Action:
Dilution: Run the reaction under high dilution conditions (0.1 M - 0.5 M) to favor intramolecular cyclization over intermolecular polymerization.
Stoichiometry: Ensure a slight excess of Formaldehyde (1.1–1.5 eq) is used, but avoid massive excesses which promote paraformaldehyde repolymerization.
Critical Process Parameters (CPP)
The following table summarizes the impact of reaction variables on side product formation.
Quench: Add solid NaHCO₃ (2.0 eq relative to acid) and stir for 15 minutes to neutralize the catalyst. Crucial: Neutralization prevents hydrolysis during workup.[1]
Filter off the solids.
Purification:
Concentrate the filtrate under reduced pressure.
Distillation: Perform vacuum distillation. 4,5,5-Trimethyl-1,3-dioxane typically boils lower than the starting diol.[1]
Storage: Store over activated molecular sieves to prevent hydrolysis by atmospheric moisture.
FAQ: Researcher to Researcher
Q: I see a peak at m/z = 72 in my MS. Is this my product?A: No. The molecular weight of 4,5,5-trimethyl-1,3-dioxane is roughly 130 g/mol .[1][11] A peak at 72 often corresponds to isobutyraldehyde , a fragmentation product or a rearrangement byproduct of the neopentyl glycol backbone.[1]
Q: Can I use aqueous formalin instead of paraformaldehyde?A: Yes, but it is harder to drive to completion. You must remove the water introduced by the formalin plus the water of reaction.[1] This extends reflux times and increases the thermal stress on the molecule, promoting side reactions.[1] Paraformaldehyde is strongly recommended.
Q: Is the 4,5,5-isomer the same as the product from the Prins reaction of isoamylene?A:No. The Prins reaction of 2-methyl-2-butene (isoamylene) typically yields 4,4,5-trimethyl-1,3-dioxane (due to carbocation stability rules).[1] If you specifically require the 4,5,5-isomer , you must use the diol acetalization route described above.[1]
References
Chemical Structure & Identity: National Center for Biotechnology Information. (2025).[11] PubChem Compound Summary for CID 238282, 4,5,5-Trimethyl-1,3-dioxane. Retrieved from [Link]
General Acetalization Methodology: Meskens, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds. Synthesis, 1981(7), 501-522.[1] (Foundational text on acetal synthesis parameters).
Diol Rearrangement Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Pinacol-type rearrangements of 1,3-diols).
Prins Reaction Selectivity (Comparison): Sushkevich, V. L., et al. (2018).[7] Formaldehyde-isobutene Prins condensation over MFI-type zeolites. Catalysis Science & Technology. Retrieved from [Link]
Technical Support Center: Purification of 4,5,5-Trimethyl-1,3-dioxane by Distillation
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4,5,5-Trimethyl-1,3-dioxane via distillation. It is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4,5,5-Trimethyl-1,3-dioxane via distillation. It is designed for researchers, scientists, and drug development professionals to address common challenges and ensure procedural safety and efficacy. The narrative structure emphasizes the scientific reasoning behind each step, ensuring a trustworthy and authoritative resource.
Part 1: Technical Overview & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, common contaminants, and safety protocols essential for the successful distillation of 4,5,5-Trimethyl-1,3-dioxane.
Q1: What are the key physical properties of 4,5,5-Trimethyl-1,3-dioxane relevant to distillation?
Understanding the physical properties of 4,5,5-Trimethyl-1,3-dioxane is the first step in designing a successful purification strategy. While its atmospheric boiling point is not widely reported, we can estimate it based on its molecular weight and the boiling points of similar structures.
This estimated range is based on the boiling point of related compounds like 1,4-dioxane (101.5 °C) and 2,4,5-trimethyl-1,3-dioxolane (103 °C)[3][4], adjusted for a higher molecular weight. This temperature range makes both atmospheric and vacuum distillation viable options.
Critical consideration for removing water. The azeotrope will distill at a lower temperature than either pure component, requiring specific drying strategies.
Q2: What are the primary safety hazards I must consider before starting?
The most significant hazard associated with distilling 4,5,5-Trimethyl-1,3-dioxane, like other cyclic ethers, is the potential for explosive peroxide formation .[6]
Mechanism : Ethers can react with atmospheric oxygen, especially when exposed to light or heat, to form hydroperoxides. During distillation, these peroxides concentrate in the distillation flask as the more volatile ether is removed. This concentration, combined with heat, can lead to a violent explosion.[7]
Classification : Dioxanes are classified as Group B peroxide-formers, which pose a significant hazard upon concentration.[6]
Mandatory Action : Always test for the presence of peroxides before heating or distilling any sample of 4,5,5-Trimethyl-1,3-dioxane. Discard any opened container after one year unless peroxides are tested and found to be absent.
Q3: What are the likely impurities in my crude 4,5,5-Trimethyl-1,3-dioxane?
Impurities typically originate from the synthesis process. 1,3-dioxanes are commonly synthesized via the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone.[8] For 4,5,5-Trimethyl-1,3-dioxane, the precursors are likely 2,2-dimethyl-1,3-propanediol and formaldehyde.
Impurity
Boiling Point (°C)
Origin
Separation Challenge
Water
100 °C
Byproduct of synthesis; atmospheric moisture.
Forms a low-boiling azeotrope, making simple distillation ineffective for complete removal.[5]
Formaldehyde
-19 °C
Unreacted starting material.
Highly volatile; will be the first component to distill off.
2,2-Dimethyl-1,3-propanediol
210 °C
Unreacted starting material.
High boiling point; will likely remain in the distillation flask as a residue.
Acid Catalyst (e.g., H₂SO₄, TsOH)
Non-volatile
Catalyst from synthesis.
Will remain in the distillation flask. Can be neutralized with a base (e.g., NaHCO₃) before distillation to prevent acid-catalyzed decomposition of the product at high temperatures.
Highly volatile; will co-distill with formaldehyde in the first fraction.
Q4: How do I choose the right distillation technique (Simple vs. Fractional vs. Vacuum)?
The choice depends on the boiling points of your product and its impurities. Given the estimated boiling point of 4,5,5-Trimethyl-1,3-dioxane and the presence of both low and high-boiling impurities, fractional distillation is required . The decision between atmospheric and vacuum pressure depends on the thermal stability of the compound.
Caption: Mandatory workflow before commencing distillation.
Protocol 1: Mandatory Peroxide Testing
Objective: To detect the presence of dangerous hydroperoxides before heating.
Materials: Commercial peroxide test strips (e.g., Quantofix®) OR Potassium Iodide (KI), glacial acetic acid, starch solution.
Method A: Commercial Test Strips (Recommended)
Consult the manufacturer's instructions, as procedures vary.
[11]2. Dip the test strip into the 4,5,5-Trimethyl-1,3-dioxane sample for 1-2 seconds.
Allow the solvent to evaporate from the strip.
For many strips designed for organic solvents, you must then add one drop of deionized water to the test pad.
[11]5. Wait for the specified time (e.g., 15-60 seconds) and compare the color of the test pad to the color scale on the container.
Result: If the peroxide concentration is >10 ppm, do NOT distill. Proceed to peroxide removal steps.
Method B: Potassium Iodide (KI) Test
In a clean, dry test tube, add 1 mL of the 4,5,5-Trimethyl-1,3-dioxane sample.
Add 1 mL of glacial acetic acid.
Add approximately 0.1 g of solid potassium iodide (KI).
A yellow color indicates the presence of peroxides. A brown color indicates a high and dangerous concentration.
5. For higher sensitivity, add one drop of a saturated aqueous starch solution. A blue-black color indicates the presence of peroxides.
6. Result: If any color develops, do NOT distill. Proceed to peroxide removal steps.
Protocol 2: Pre-Drying of the Crude Product
Objective: To remove the bulk of water, which can co-distill as an azeotrope.
Materials: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), molecular sieves (3Å or 4Å), or calcium hydride (CaH₂).
Initial Drying: Add anhydrous MgSO₄ (approx. 10g per 100mL of crude product) to the flask containing the peroxide-free dioxane. Swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing.
Allow the mixture to stand for at least 4 hours, or preferably overnight.
Decant or Filter: Carefully decant or filter the dried dioxane away from the hydrated MgSO₄.
Final Drying (Optional but Recommended): For applications requiring strictly anhydrous product, transfer the decanted liquid to a new flask containing a final drying agent like activated 3Å molecular sieves or a small amount of calcium hydride (CaH₂). [12][13]Allow it to stand for another 2-4 hours before distillation. CAUTION: CaH₂ reacts with water to produce hydrogen gas. Perform this step in a well-ventilated fume hood.
Part 3: Distillation Protocols
After peroxide testing and pre-drying, proceed with fractional distillation.
Caption: Basic setup for fractional distillation.
Protocol 3: Purification by Atmospheric Fractional Distillation
When to Use: If the compound is thermally stable up to its boiling point (~140-160 °C).
Setup: Assemble the fractional distillation apparatus as shown above in a fume hood. Use a fractionating column (e.g., Vigreux) of appropriate length. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
[4]2. Charge the Flask: Fill the distilling flask no more than two-thirds full with the pre-dried, peroxide-free crude product. Add a few anti-bumping granules or a magnetic stir bar.
Heating: Begin heating the flask gently. Turn on the condenser cooling water.
Collect Fractions:
Fraction 1 (Foreshot): Collect the initial distillate that comes over at a low temperature (<100 °C). This will contain residual volatile impurities like formaldehyde and acetaldehyde.
Fraction 2 (Intermediate/Azeotrope): You may observe a plateau near the boiling point of the water azeotrope. Collect this fraction separately.
Fraction 3 (Product): As the temperature rises and stabilizes at the boiling point of pure 4,5,5-Trimethyl-1,3-dioxane, change the receiving flask and collect the product.
Fraction 4 (Residue): Stop the distillation before the flask goes to dryness. The residue will contain high-boiling impurities like the unreacted diol.
Analysis: Analyze the collected product fraction by GC, NMR, or other appropriate methods to confirm purity.
Protocol 4: Purification by Vacuum Fractional Distillation
When to Use: Recommended for highest purity and to avoid potential thermal decomposition at high temperatures.
Setup: Assemble the same apparatus as for atmospheric distillation, but use vacuum-rated glassware with greased joints. Connect a vacuum source to the distillation adapter. A pressure gauge (manometer) must be included between the apparatus and the vacuum source.
Charge the Flask: Fill the flask as described above. Use a magnetic stir bar for smooth boiling; anti-bumping granules are less effective under vacuum.
Evacuate: Close the system and slowly apply vacuum. The liquid may begin to bubble as dissolved gases are removed.
Heating: Once the desired pressure is stable, begin heating gently.
Collect Fractions: The boiling points will be significantly lower than at atmospheric pressure. Collect foreshot, product, and residue fractions based on the observed boiling point plateaus at the working pressure.
Shutdown: Cool the distillation flask to room temperature before reintroducing air into the system to prevent autoignition of hot vapors.
Part 4: Troubleshooting Guide
This section addresses specific issues that may arise during the distillation process.
Problem: Poor Separation / Product Contamination
Q: My final product is still wet (contains water). Why?
Cause: You have likely co-distilled the water/dioxane azeotrope. [5]Simple or even fractional distillation cannot fully separate components that form an azeotrope.
Solution: The most effective solution is rigorous pre-distillation drying as described in Protocol 2 . If the product is already distilled and wet, it must be dried again (e.g., over molecular sieves) and re-distilled.
Q: I'm seeing multiple fractions distilling at close temperatures, and my product yield is low. What's happening?
Cause 1 (Inefficient Column): Your fractionating column may not have enough theoretical plates to separate components with close boiling points.
Solution 1: Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux). Ensure the distillation is performed slowly to allow for proper vapor-liquid equilibrium on each plate.
[4] * Cause 2 (Multiple Impurities): Your crude product may contain significant amounts of impurities with boiling points near that of your product.
Solution 2: Consider a pre-purification step, such as a wash with a sodium bisulfite solution to remove aldehydes, before proceeding to distillation.
Problem: Distillation Process Issues
Q: The pressure in my vacuum distillation is fluctuating wildly. How can I fix this?
Cause 1 (Leaks): The most common cause is a leak in the system.
Solution 1: Check all glass joints and hose connections. Ensure joints are properly greased and clamped.
Cause 2 (Pump Issues): The vacuum pump oil may be contaminated, or the pump may be malfunctioning.
Solution 2: Check the pump oil level and clarity. Change the oil if it is cloudy or discolored.
Cause 3 (Bumping): Uncontrolled, violent boiling (bumping) in the distilling flask can cause pressure surges.
Solution 3: Ensure vigorous and constant stirring with a magnetic stirrer. Do not use boiling chips for vacuum distillation. Ensure the heating rate is slow and steady.
Q: The liquid in the distillation flask is foaming or bumping violently. What should I do?
Cause: The rate of heating is too high, or there is insufficient nucleation for smooth boiling.
Solution: Immediately reduce the heat input from the heating mantle. Ensure the magnetic stirrer is on and spinning at a sufficient speed to create a deep vortex. If the problem persists, stop the distillation, allow the system to cool, and check your anti-bumping measures.
Q: My distillation has stopped, and no more vapor is rising up the column. What should I check?
Cause 1 (Insufficient Heat): The temperature of the liquid in the flask may be below its boiling point at the current pressure.
Solution 1: Gradually increase the setting on the heating mantle. Ensure the flask is well-insulated.
Cause 2 (Loss of Vacuum): In a vacuum distillation, a sudden leak will raise the pressure, increasing the boiling point beyond the current temperature.
Solution 2: Check the manometer reading. If the pressure has increased, find and fix the leak.
References
U.S. National Park Service. (n.d.). Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane.
Wojciech Swietoslawski and Stanislaw M. Wojciechowski. (1937). Boiling-point-composition digram of the system dioxane-water. Journal of Research of the National Bureau of Standards, 18, 461-467. Retrieved from [Link].
Ataman Kimya. (n.d.). DIOXANE ANHYDROUS.
PubChem. (n.d.). 4,5,5-Trimethyl-1,3-dioxane.
Ship & Shore Environmental, Inc. (2023). Troubleshooting Distillation Column Malfunctions.
ResearchGate. (2016). How could I distille dioxane?.
Google Patents. (n.d.). CN103087034A - Preparation methods of 2,2,4-trimethyl-1,3-dioxolane and 1,2-propanediol.
Missouri S&T Environmental Health and Safety. (n.d.). Appendix A Peroxide Test Protocol.
Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
D. R. Burfield, K. H. Lee, and R. H. Smithers. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060-3065. Retrieved from [Link].
Technical Support Center: Synthesis of 4,5,5-Trimethyl-1,3-dioxane
Welcome to the technical support guide for the synthesis of 4,5,5-Trimethyl-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4,5,5-Trimethyl-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important ketalization reaction. The formation of this dioxane is a reversible, acid-catalyzed reaction between acetone and 2-methyl-1,3-propanediol. The critical factor for driving this reaction to completion is the effective removal of the water byproduct. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each recommendation to ensure the successful synthesis of your target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the formation of 4,5,5-Trimethyl-1,3-dioxane, with a focus on the crucial aspect of water removal.
Q1: My reaction is not proceeding to completion, and I'm recovering mostly starting materials. What are the primary causes?
A1: The incomplete conversion in the synthesis of 4,5,5-Trimethyl-1,3-dioxane is most commonly due to the presence of water in the reaction mixture. Since the reaction is an equilibrium, the accumulation of water, a product of the reaction, will shift the equilibrium back towards the starting materials according to Le Chatelier's principle.
Several factors can contribute to the persistence of water:
Inefficient Water Removal: The chosen method for water removal may not be effective enough for the scale of your reaction.
"Wet" Reagents or Solvents: The starting materials (acetone, 2-methyl-1,3-propanediol) and the solvent may contain significant amounts of water. It's crucial to use anhydrous grade reagents and solvents. Toluene, a common solvent for this reaction, can absorb moisture from the air.[1]
Degraded Acid Catalyst: The acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can become hydrated over time, introducing water into the reaction and reducing its catalytic activity.[1]
To address these issues, ensure all reagents and solvents are thoroughly dried before use and select an appropriate and efficient water removal technique as detailed in the protocols below.
Q2: I am observing the formation of byproducts. How can I improve the selectivity of the reaction?
A2: Side reactions in this synthesis can arise from several sources, often exacerbated by harsh reaction conditions.
High Temperatures: Excessive heat can lead to the degradation of starting materials or the product. For instance, prolonged heating at high temperatures can cause side reactions involving the enolizable ketone (acetone).[1]
Strongly Acidic Conditions: While an acid catalyst is necessary, a high concentration or a very strong acid can promote unwanted side reactions. Using a milder acid catalyst or a lower catalyst loading can often improve selectivity. Pyridinium p-toluenesulfonate (PPTS) is a good alternative to p-TsOH for more sensitive substrates.
Reaction Time: Allowing the reaction to proceed for too long after completion can also lead to the formation of byproducts. It is important to monitor the reaction progress and work it up once the starting material has been consumed.
Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time and temperature.
Q3: What is the most effective method for removing water during the formation of 4,5,5-Trimethyl-1,3-dioxane?
A3: The choice of water removal method depends on the scale of the reaction and the available equipment. The two most common and effective methods are azeotropic distillation with a Dean-Stark apparatus and the use of chemical desiccants like molecular sieves.
Method
Advantages
Disadvantages
Best Suited For
Dean-Stark Apparatus
- Highly efficient for continuous water removal.[2] - Allows for visual monitoring of water collection.[3] - Ideal for larger scale reactions.
- Requires a solvent that forms a lower-boiling azeotrope with water (e.g., toluene, benzene).[2] - Can be cumbersome for very small-scale reactions.
Reactions > 5 mmol
Molecular Sieves
- Simple to use and suitable for small-scale reactions.[4][5] - Can be used with a variety of solvents.[5] - Avoids the need for azeotropic distillation.
- Stoichiometric amounts are required, which can be costly for large-scale reactions. - The sieves need to be properly activated to be effective. - Can be difficult to separate from the reaction mixture post-reaction.
Reactions < 5 mmol and/or when using solvents that do not form an azeotrope with water.
A detailed protocol for each of these methods is provided in the "Experimental Protocols" section.
Q4: How can I effectively monitor the progress of the reaction and confirm that water is being removed?
A4: Monitoring the reaction is essential for achieving a high yield and purity.
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials (acetone and 2-methyl-1,3-propanediol) and the appearance of the product. The product, being less polar than the diol, will have a higher Rf value.
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC can be used to determine the ratio of starting materials to product. GC-MS can be used to confirm the identity of the product and any byproducts.
Monitoring Water Removal with a Dean-Stark Apparatus: The graduated collection tube of the Dean-Stark apparatus allows for the direct measurement of the amount of water removed.[3] You can compare the collected volume to the theoretical amount of water that should be produced to gauge the reaction's progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an aliquot of the reaction mixture and analyzing it by ¹H NMR can provide a clear picture of the conversion to the product.
Q5: My reaction seems to stall after a certain point. What could be the cause?
A5: A stalled reaction, even with continuous water removal, can be due to a few factors:
Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the reagents or solvent. Adding a small additional amount of freshly dried catalyst can sometimes restart the reaction.
Insufficient Mixing: In heterogeneous mixtures, especially when using molecular sieves, ensure adequate stirring to facilitate contact between the reactants, catalyst, and desiccant.
Equilibrium Reached Prematurely: If the water removal is not efficient enough, the reaction may reach a point of equilibrium where the rate of the forward reaction equals the rate of the reverse reaction. Re-evaluating your water removal strategy is key in this scenario.
Visualizing the Process
Reaction Mechanism
The formation of 4,5,5-Trimethyl-1,3-dioxane proceeds through a series of equilibrium steps, initiated by the protonation of the acetone carbonyl group.
Caption: Acid-catalyzed formation of 4,5,5-Trimethyl-1,3-dioxane.
Troubleshooting Workflow
A systematic approach to troubleshooting can save significant time and resources.
Caption: Troubleshooting decision tree for dioxane synthesis.
Experimental Protocols
Protocol 1: Water Removal using a Dean-Stark Apparatus
This method is ideal for reactions on a scale of 5 mmol or larger.
Apparatus Setup:
Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried before use.
The Dean-Stark apparatus is designed to trap water while returning the organic solvent to the reaction flask.[3][6]
Reagent Addition:
To the round-bottom flask, add a magnetic stir bar, 2-methyl-1,3-propanediol (1.0 eq), and an excess of acetone (1.5-2.0 eq).
Add an appropriate solvent that forms an azeotrope with water, such as toluene (approx. 0.2-0.5 M concentration with respect to the diol).
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 eq).
Reaction Execution:
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[1]
As the azeotrope condenses, the water (being denser) will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[2]
Continue the reflux until no more water is collected in the trap and TLC or GC analysis indicates the consumption of the starting diol.
Work-up:
Allow the reaction mixture to cool to room temperature.
Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by distillation or column chromatography as needed.
Protocol 2: Water Removal using Molecular Sieves
This method is well-suited for smaller-scale reactions (<5 mmol).
Apparatus Setup:
Use an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Reagent Preparation and Addition:
Activate 4Å molecular sieves by heating them in a flask under high vacuum with a heat gun, or in a muffle furnace, and then allowing them to cool under an inert atmosphere (e.g., nitrogen or argon).
To the reaction flask, add the activated 4Å molecular sieves (approximately 1g per 2 mL of solvent), 2-methyl-1,3-propanediol (1.0 eq), and an excess of acetone (1.5-2.0 eq).[4]
Add an anhydrous solvent (e.g., dichloromethane or THF).
Add the acid catalyst (p-TsOH·H₂O, 0.01-0.05 eq).
Reaction Execution:
Stir the reaction mixture at room temperature or with gentle heating (reflux). The molecular sieves will adsorb the water as it is formed, driving the equilibrium towards the product.[5][7]
Monitor the reaction by TLC or GC until the starting diol is consumed.
Work-up:
Cool the reaction to room temperature.
Filter the reaction mixture to remove the molecular sieves.
Quench the filtrate with a mild base (e.g., a few drops of triethylamine or by washing with saturated NaHCO₃ solution).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product as necessary.
References
Reddit. (2023, October 20). Any tips on 1,4-dioxane removal? r/OrganicChemistry. [Link]
Schaumann, E. (Ed.). (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: Ketals and O/O, S/S, S/O, and N/O, and S/N and N/N Analogues. Georg Thieme Verlag.
Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? r/chemistry. [Link]
Stoltz, B. M., et al. (2019, August 12). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. [Link]
Roelofsen, D. P., et al. (2010, September). Synthesis of acetals using molecular sieves. Recueil des Travaux Chimiques des Pays-Bas, 91(1), 605-611. [Link]
Walchem. (2025, May 19). The Importance of Monitoring Water Quality in Water Treatment Processes. [Link]
Technical Support Center: Stability of 4,5,5-Trimethyl-1,3-dioxane
Welcome to the technical support center for 4,5,5-Trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4,5,5-Trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound with various reagents. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of 4,5,5-Trimethyl-1,3-dioxane
4,5,5-Trimethyl-1,3-dioxane, a cyclic acetal, is a valuable building block and protecting group in organic synthesis. Its stability is paramount for the successful execution of multi-step synthetic routes. As a general principle, 1,3-dioxanes are known to be stable under basic, reductive, and oxidative conditions but are labile towards acidic reagents.[1] This characteristic is fundamental to their application as protecting groups for carbonyl compounds and 1,3-diols.[1] The substitution at the 5-position with two methyl groups in 4,5,5-trimethyl-1,3-dioxane can influence its reactivity and stability, a factor that will be explored in this guide.
Frequently Asked Questions (FAQs)
Q1: How stable is 4,5,5-Trimethyl-1,3-dioxane to acidic conditions?
A1: 4,5,5-Trimethyl-1,3-dioxane is susceptible to cleavage under acidic conditions. The reaction, known as hydrolysis, is catalyzed by both Brønsted and Lewis acids and results in the regeneration of the parent carbonyl compound and 1,3-diol. The rate of hydrolysis is dependent on the pH of the medium, with faster cleavage occurring at lower pH. Kinetic studies on similar cyclic acetals have shown that substitution at the 5-position can significantly deactivate the acetal towards hydrolysis, suggesting that 4,5,5-trimethyl-1,3-dioxane may be more stable than unsubstituted 1,3-dioxane under mildly acidic conditions.[1]
The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to the carbonyl and diol products.
Q2: Can 4,5,5-Trimethyl-1,3-dioxane withstand basic conditions?
A2: Yes, 4,5,5-Trimethyl-1,3-dioxane is generally stable in the presence of strong and weak bases. The acetal linkage is not susceptible to nucleophilic attack by hydroxide or other basic reagents. This stability is a key feature that allows for its use as a protecting group in reactions involving bases, such as saponifications, Wittig reactions, and Grignard reactions.[1][2]
Q3: What is the stability of 4,5,5-Trimethyl-1,3-dioxane towards common oxidizing agents?
A3: 1,3-dioxanes are generally stable to a variety of oxidizing agents under neutral or basic conditions. However, strong oxidizing agents, particularly in acidic media, can lead to cleavage of the dioxane ring. For instance, while stable to mild chromium reagents like PCC and PDC, strongly acidic chromium (VI) reagents (e.g., chromic acid) can oxidize acetals to lactones.[3] The reaction with potassium permanganate (KMnO4) can also result in oxidative cleavage, especially under hot or acidic conditions.[4][5][6]
Q4: Is 4,5,5-Trimethyl-1,3-dioxane stable to reducing agents?
A4: The stability towards reducing agents depends on the specific reagent used. 4,5,5-Trimethyl-1,3-dioxane is stable to common hydride reagents like sodium borohydride (NaBH4). However, it can be reductively cleaved by stronger reducing agents such as lithium aluminum hydride (LiAlH4), particularly in the presence of a Lewis acid like aluminum chloride (AlCl3). This reaction typically yields an ether-alcohol.
Q5: Will 4,5,5-Trimethyl-1,3-dioxane react with organometallic reagents like Grignard or organolithium reagents?
A5: No, 4,5,5-Trimethyl-1,3-dioxane is generally unreactive towards common organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi).[2] This inertness is the primary reason for using the 1,3-dioxane moiety as a protecting group for carbonyls during reactions involving these powerful nucleophiles.[7]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Unexpected cleavage of the dioxane ring during a reaction.
The reaction conditions may be inadvertently acidic. Trace amounts of acid can catalyze hydrolysis.
Ensure all reagents and solvents are neutral and dry. Consider adding a non-nucleophilic base like pyridine or triethylamine to scavenge any trace acids.
Incomplete deprotection (hydrolysis) of the dioxane.
The acidic conditions are too mild, or the reaction time is insufficient. The presence of gem-dimethyl groups at the 5-position can slow down hydrolysis.
Use a stronger acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) or increase the reaction temperature. Ensure an adequate amount of water is present for hydrolysis.
Side reactions observed during oxidation.
The oxidizing agent is too harsh, or the reaction is not performed under optimal pH conditions.
Use a milder oxidizing agent if possible. For reagents like KMnO4, perform the reaction under basic or neutral conditions to minimize ring cleavage.
The compound appears to be degrading upon storage.
1,3-dioxanes, like ethers, can form explosive peroxides over time, especially when exposed to air and light. Acidic impurities can also lead to slow decomposition.
Store 4,5,5-Trimethyl-1,3-dioxane in a tightly sealed, amber-colored bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Periodically test for the presence of peroxides.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection (Hydrolysis)
Dissolve the 4,5,5-Trimethyl-1,3-dioxane derivative (1.0 eq) in a suitable organic solvent (e.g., acetone, THF, or dichloromethane).
Add an aqueous solution of a Brønsted acid (e.g., 1 M HCl, 10% acetic acid, or a catalytic amount of p-toluenesulfonic acid in water).
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
Extract the product with an appropriate organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by column chromatography, distillation, or recrystallization as needed.
Protocol 2: Stability Test with a Generic Reagent
In a clean, dry reaction vessel, dissolve a known amount of 4,5,5-Trimethyl-1,3-dioxane in a suitable inert solvent.
Add the reagent to be tested under the desired reaction conditions (e.g., temperature, concentration).
At regular time intervals, withdraw an aliquot of the reaction mixture.
Quench the reaction in the aliquot if necessary.
Analyze the aliquot using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the starting material.[8][9][10][11]
Plot the concentration of 4,5,5-Trimethyl-1,3-dioxane as a function of time to assess its stability.
Visualizing Reaction Mechanisms
Caption: Mechanism of acid-catalyzed hydrolysis of 4,5,5-Trimethyl-1,3-dioxane.
References
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
Rakhmankulov, D. L., Zlotskii, S. S., & Safarov, M. G. (2022). Reactions of Grignard Reagents with Substituted 5-Acyl-1,3-dioxanes. Russian Journal of General Chemistry, 92(1), 134-138.
Ma, X., Liu, Y., & Zhang, Z. (2018). Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy.
Iyun, J. F., Ayoko, G. A., & Idyu, I. U. (2020). Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study. Chemistry Research Journal, 5(2), 108-115.
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3-dioxane. Retrieved from [Link]
Bender, M. L., & Silver, M. S. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Journal of the American Chemical Society, 85(19), 3006-3010.
Filo. (2025, February 5). The full mechanism of reaction of 1,3-butadiene with hot KMnO4. Retrieved from [Link]
Google Patents. (n.d.). CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine.
Georg Thieme Verlag. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 487-606).
LookChem. (n.d.). Purification of 1,4-Dioxane. Retrieved from [Link]
Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.
ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]
PubChem. (n.d.). 4,4,5-Trimethyl-1,3-dioxane. Retrieved from [Link]
LookChem. (n.d.). 4,4,5-Trimethyl-1,3-dioxane. Retrieved from [Link]
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
ITSP Solutions. (n.d.). Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
ResearchGate. (2025, October 12). Application of Response Surface Method for Determination of Optimized Conditions for Quantification of 1,4-Dioxane in Model System of Polyethylene Glycol 200. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
ResearchGate. (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Retrieved from [Link]
Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Retrieved from [Link]
YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]
World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from [Link]
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]
ResearchGate. (n.d.). Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]
Google Patents. (n.d.). EP0866065A1 - Process for the preparation of 1,3-dioxane compounds.
ScholarWorks at WMU. (1987). Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6. Retrieved from [Link]
Georg Thieme Verlag. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. In Science of Synthesis (Vol. 13, pp. 297-344).
Oxford Academic. (n.d.). Method Development for the Analysis of 1,4-Dioxane in Drinking Water Using Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved from [Link]
YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). Retrieved from [Link]
Sciencemadness Wiki. (2019, September 4). Dimethyl dioxane. Retrieved from [Link]
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
Sciencemadness Forum. (2019, July 11). Dimethyl Dioxane Synthesis (Alternative catalyst) [HELP !!]. Retrieved from [Link]
unexpected cleavage of 4,5,5-Trimethyl-1,3-dioxane protecting group
Technical Support Center: Advanced Protecting Group Chemistry Topic: Troubleshooting Unexpected Cleavage of the 4,5,5-Trimethyl-1,3-dioxane Moiety Executive Summary Welcome to the Technical Support Center. You are likely...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Protecting Group ChemistryTopic: Troubleshooting Unexpected Cleavage of the 4,5,5-Trimethyl-1,3-dioxane Moiety
Executive Summary
Welcome to the Technical Support Center. You are likely here because a 4,5,5-trimethyl-1,3-dioxane (TMD) protecting group—typically selected for its steric bulk and neopentyl-like stability—has failed during a synthetic step where it was expected to remain inert.
While 1,3-dioxanes are generally robust against bases, nucleophiles, and reducing agents, the specific 4,5,5-trimethyl substitution pattern introduces unique conformational constraints. Unexpected cleavage is rarely "random"; it is almost always a symptom of hidden Lewis acidity , regioselective coordination , or solvent-mediated transacetalization .
This guide deconstructs the failure modes of this specific protecting group and provides validated protocols to stabilize your synthesis.
Part 1: The Diagnostic Dashboard (FAQs)
Q1: I used DIBAL-H for an ester reduction, and my dioxane ring opened. Why?A: This is a classic "Trojan Horse" effect. While DIBAL-H is a reducing agent, it is also a Lewis acid (aluminum species). The 4,5,5-trimethyl pattern creates a fixed chair conformation. If the acetal oxygens are sterically accessible, DIBAL-H coordinates to the ring oxygen, facilitating hydride delivery to the acetal carbon. This results in the reductive cleavage of the ring to a hydroxy-ether, a reaction often used intentionally for regioselective opening.
Fix: Switch to a non-Lewis acidic reducing agent like
(if compatible) or perform the DIBAL-H reduction at lower temperatures (-78°C) with careful monitoring.
Q2: My protecting group falls off in "neutral" chloroform (
).A: Chloroform is rarely neutral. Unless freshly distilled from basic alumina or stored over , degrades to form phosgene and hydrogen chloride (HCl) . The 4,5,5-trimethyl-1,3-dioxane, despite its steric bulk, is sensitive to anhydrous acid (A1 mechanism). The "neutral" solvent effectively becomes an acidic reaction medium.
Fix: Switch to Dichloromethane (DCM) distilled over
, or filter your through a plug of basic alumina immediately before use.
Q3: I am using
for an aldol reaction elsewhere in the molecule. Is the dioxane safe?A: No. Titanium(IV) chloride is a "hard" Lewis acid with a high affinity for oxygen. It will chelate the 1,3-dioxane oxygens. Even if it doesn't fully hydrolyze the group, it activates the acetal toward nucleophilic attack (even by weak nucleophiles in the mixture) or hydrolysis during the aqueous quench.
Fix: Use a milder Lewis acid (e.g., Lanthanide triflates like
) or switch to a boron-mediated aldol () which is more discriminating.
Part 2: Deep Dive – The Mechanics of Failure
To solve the problem, we must visualize the invisible failure mode. The stability of the 4,5,5-trimethyl-1,3-dioxane relies on the Thorpe-Ingold effect (gem-dimethyl effect at C5), which favors ring closure. However, this same strain can accelerate ring opening if the transition state relieves 1,3-diaxial interactions.
Mechanism: Lewis Acid-Assisted Cleavage
The most common cause of unexpected loss is Lewis Acid (LA) Coordination . The LA binds to one of the acetal oxygens (usually the less sterically hindered one), weakening the C2-O bond. This generates an oxocarbenium ion intermediate, which is rapidly trapped by any nucleophile (water, alcohol, or hydride) present.
Figure 1: The Lewis Acid-mediated pathway that bypasses standard hydrolytic stability.
Part 3: Comparative Stability Data
The following table contextualizes the stability of the 4,5,5-trimethyl-1,3-dioxane (TMD) against common reagents compared to standard acetonides (isopropylidene acetals).
Reagent Class
Specific Reagent
TMD Stability
Potential Failure Mode
Aqueous Acid
1M HCl / THF
Labile
Standard Hydrolysis (A1 Mechanism).
Weak Acid
AcOH /
Stable
Generally stable at RT; cleavage requires heat.
Lewis Acid
,
Unstable
Chelation-induced opening or transacetalization.
Lewis Acid
,
Meta-Stable
Stable at low temp; chelation possible at reflux.
Reducing Agent
(Ether)
Stable
Stable in absence of Lewis Acids.
Reducing Agent
DIBAL-H
Conditional
Risk: Reductive cleavage to hydroxy-ether.
Base
, ,
Excellent
Completely inert to deprotonation/nucleophiles.
Oxidant
Jones Reagent
Stable
Generally survives acidic oxidation if brief.
Part 4: Validated Troubleshooting Protocols
Scenario A: Preventing Cleavage During Lewis Acid Steps
If you must use a Lewis Acid (e.g., for a Mukaiyama aldol or glycosylation) in the presence of the TMD group:
Temperature Control: Conduct reactions at -78°C. The activation energy for acetal cleavage is higher than that for aldehyde activation.
Scavengers: Add a "dummy" ligand (like 2,6-lutidine) if the Lewis Acid is generating protic acid byproducts.
Alternative Catalysts:
Protocol: Replace
with Scandium Triflate () .
Why: Lanthanide triflates are water-tolerant Lewis acids that coordinate strongly to carbonyls but have lower affinity for the etherial oxygens of the dioxane ring [1].
Scenario B: "Safe" Removal (Deprotection)
If you cannot get the group off (a common issue with hindered dioxanes), use this transacetalization method which drives the equilibrium using a volatile byproduct.
Protocol: Thiol-Promoted Transacetalization
Dissolve substrate in dry Nitromethane (
) .
Add 1,3-propanedithiol (3.0 equiv).
Add catalytic
(5 mol%) or (10 mol%) [2].
Stir at Room Temperature.
Mechanism: The dithiol reacts to form the highly stable 1,3-dithiane, releasing the 4,5,5-trimethyl-diol and your carbonyl substrate. This is irreversible and neutral.
Scenario C: Emergency Stabilization
If you suspect your solvent is acidic (e.g., unexpected spot on TLC during workup):
Immediately add Triethylamine (
, 1% v/v) to the reaction mixture.
Perform the workup with Saturated Aqueous
.
Do not use brine as the first wash if the aqueous layer is acidic; it can concentrate protons at the interface. Neutralize first.[1]
Part 5: Troubleshooting Logic Flow
Use this decision tree to identify the source of your cleavage.
Figure 2: Diagnostic logic for identifying the root cause of dioxane instability.
References
Dalpozzo, R., et al. (2004).[2] Erbium(III) Triflate is a Very Gentle Lewis Acid Catalyst in the Chemoselective Cleavage of Alkyl and Cyclic Acetals and Ketals.[2] Synthesis, 496-498.[2]
Karimi, B., & Golshani, B. (2002).[3] Mild and Chemoselective Deprotection of Acetals and Ketals Using Iodine in Neutral Aprotic Media.[2][3] Synthesis, 784-788.[3]
Gopinath, R., et al. (2002).[2][3] Tetrabutylammonium Tribromide Catalyzed Chemoselective Acetalization of Aldehydes. The Journal of Organic Chemistry, 67, 5842-5845.[2][3]
PubChem. (n.d.).[4] 4,5,5-Trimethyl-1,3-dioxane Compound Summary. National Library of Medicine.
Technical Support Center: Optimization of Deprotection Conditions for 4,5,5-Trimethyl-1,3-dioxane
Interface: Senior Application Scientist Dashboard Status: Active Support Session Topic: Cleavage of Hindered Cyclic Acetals (Neopentyl-type Dioxanes) Diagnostic & Triage: Why is this reaction stuck? Welcome to the techni...
Author: BenchChem Technical Support Team. Date: February 2026
Interface: Senior Application Scientist Dashboard
Status: Active Support Session
Topic: Cleavage of Hindered Cyclic Acetals (Neopentyl-type Dioxanes)
Diagnostic & Triage: Why is this reaction stuck?
Welcome to the technical support center. If you are here, you are likely struggling to remove a 4,5,5-trimethyl-1,3-dioxane protecting group.[1] You have probably tried standard acidic hydrolysis (1N HCl, THF, RT) and observed 0% conversion after 24 hours.
Do not panic. This is expected behavior.
The Root Cause: The "Kinetic Rock" Effect
You are not dealing with a standard acetonide (1,3-dioxolane).[1] You are dealing with a highly substituted 1,3-dioxane.[1]
Thermodynamic Stability: Six-membered acetal rings (dioxanes) are thermodynamically more stable than five-membered rings (dioxolanes).[1]
The Neopentyl Lock: The 5,5-dimethyl substitution pattern (part of the 4,5,5-trimethyl system) creates a "neopentyl-like" environment.[1] This introduces the Thorpe-Ingold effect (Gem-dialkyl effect) , which rigidly locks the ring in a chair conformation.[1]
Mechanism Failure: Hydrolysis requires the ring oxygen to be protonated and the ring to distort to form an oxocarbenium ion.[1] The steric bulk at the 4 and 5 positions creates a high energy barrier for this conformational change.[1]
Your standard protocols failed because they did not overcome this activation energy barrier.
Decision Matrix: Selecting the Right Protocol
Before proceeding, select your substrate's profile to determine the optimal deprotection path.[1]
Figure 1: Strategic decision tree for selecting deprotection conditions based on substrate stability and solubility.
Optimized Experimental Protocols
Method A: High-Temperature Aqueous Hydrolysis (The Standard)
Best for: Acid-stable substrates where simple hydrolysis is preferred.[1]
The Adjustment: Unlike dioxolanes, this dioxane requires heat and high acid concentration .[1]
Protocol:
Dissolution: Dissolve the substrate (1.0 equiv) in THF or 1,4-Dioxane (0.1 M concentration). Note: Dioxane is preferred for higher boiling points.
Acid Addition: Add 4N to 6N HCl (aqueous). The ratio of organic solvent to aqueous acid should be 3:1 to maintain a single phase.[1]
Thermal Activation: Heat the reaction to 60–80°C .
Critical Step: Do not reflux blindly. Monitor by TLC/LCMS every 2 hours.
Workup: Once complete, neutralize carefully with saturated NaHCO₃ before extracting to prevent aldol condensation of the liberated carbonyl.
Parameter
Standard Condition
Optimized for 4,5,5-Trimethyl-Dioxane
Acid Strength
1N HCl or AcOH
4N - 6N HCl or 2M H₂SO₄
Temperature
25°C (RT)
60°C - 80°C
Time
1 - 4 Hours
12 - 48 Hours
Method B: Transacetalization (The Equilibrium Shift)
Best for: Substrates that cannot tolerate water or high temperatures, or to drive the reaction by removing a volatile byproduct.[1]
The Logic: Instead of using water to cleave the acetal, use a massive excess of a volatile alcohol (Methanol) to swap the protecting group for two methoxy groups (forming the dimethyl acetal), which are much easier to hydrolyze later (or stable enough to purify).[1]
Equilibrium Drive: If the reaction stalls, distill off the methanol (and the volatile 2,2,3-trimethyl-1,3-propanediol byproduct if possible, though it is high boiling) and replenish with fresh dry methanol/acid.
Result: You will likely isolate the dimethyl acetal .[1] To get the carbonyl, treat the dimethyl acetal with mild aqueous acid (0.1N HCl, acetone) at RT.[1]
Method C: Lewis Acid Cleavage (Non-Aqueous)
Best for: Substrates containing esters or amides sensitive to strong Bronsted acids.[1]
The Logic: Lewis acids coordinate to the dioxane oxygens, weakening the C-O bond without requiring free protons.[1]
Protocol:
Dissolve substrate in anhydrous Dichloromethane (DCM) at -78°C.
Add Boron Tribromide (BBr₃) (1.1 equiv) or FeCl₃ adsorbed on silica.[1]
Warning: BBr₃ is harsh and may cleave ethers.
Allow to warm to 0°C slowly.
Quench with saturated NaHCO₃.
Troubleshooting Guide (FAQ)
Symptom
Probable Cause
Corrective Action
Starting Material (SM) Unchanged
Activation energy too high.
Increase temperature to 80°C . Switch solvent to 1,4-Dioxane (bp 101°C) to allow higher heating.[1]
SM Unchanged (Solubility Issue)
Substrate precipitated upon acid addition.
The aqueous acid caused the lipophilic substrate to crash out.[1] Add more THF or switch to Method B (Methanol) .
Product Decomposition
Acid concentration too high for the core molecule.[1]
Switch to Method B (Transacetalization) or use PPTS (Pyridinium p-toluenesulfonate) in refluxing wet acetone.
Reaction Stalls at 50%
Equilibrium reached.
The released diol is competing to re-protect the carbonyl.[1] Add water to push equilibrium or distill off the organic co-solvent.[1]
"Spot-to-Spot" Transformation
Transacetalization occurred, but not hydrolysis.[1]
You likely formed the dimethyl acetal (if using MeOH).[1] This is good! Isolate it, then hydrolyze it with mild acid.
Mechanistic Visualization
Understanding why the reaction fails helps you fix it.[1] The diagram below illustrates the critical "Ring Opening" step which is sterically hindered in your molecule.
Figure 2: Reaction pathway. The "Ring Opening" step is the bottleneck due to the 4,5,5-trimethyl steric bulk.[1]
References
Greene, T. W., & Wuts, P. G. M. (1999).[1][2][3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1][3] (Detailed stability data of 1,3-dioxanes vs 1,3-dioxolanes). [1]
Smith, S. W., & Newman, M. S. (1967).[1] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Canadian Journal of Chemistry.[1][4] (Kinetic studies on hindered acetals). [1]
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes - Stability and Deprotection. (General protocols for acetal cleavage).
Fujioka, H., et al. (2004).[1] Mild and Selective Deprotection of Acetals. Journal of the American Chemical Society.[1][4] (Advanced methods for stubborn groups). [1]
diastereoselectivity issues in 4,5,5-Trimethyl-1,3-dioxane reactions
Technical Support Center: 4,5,5-Trimethyl-1,3-Dioxane Applications Executive Summary You are likely employing 4,5,5-trimethyl-1,3-dioxane as a chiral auxiliary or a robust protecting group derived from 2,2-dimethyl-1,3-b...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4,5,5-Trimethyl-1,3-Dioxane Applications
Executive Summary
You are likely employing 4,5,5-trimethyl-1,3-dioxane as a chiral auxiliary or a robust protecting group derived from 2,2-dimethyl-1,3-butanediol . While this scaffold offers superior conformational rigidity compared to standard 1,3-dioxanes due to the Thorpe-Ingold (gem-dimethyl) effect, this same rigidity introduces specific diastereoselectivity and cleavage challenges.
This guide addresses the three most common support tickets we receive:
Poor Diastereomeric Ratio (dr): "Why isn't my acetal formation selective?"
Hydrolysis Failure: "I cannot remove the protecting group under standard acidic conditions."
Misassigned Stereochemistry: "The NMR data contradicts my predicted chair conformation."
Part 1: The Conformation & Selectivity Logic
To troubleshoot, you must first understand the "Lock-and-Key" mechanism of this specific dioxane.
The Anchor (C5): The gem-dimethyl group at C5 locks the ring into a rigid chair conformation to minimize torsional strain (the Thorpe-Ingold effect).
The Director (C4): The C4-methyl group (the chiral center) acts as the stereodirector. To avoid severe 1,3-diaxial interactions with the axial protons at C2 and C6, the C4-methyl group strongly prefers the equatorial orientation [1].
The Variable (C2): The incoming aldehyde/ketone substituent (R) at C2 will equilibrate to the position of lowest energy—typically equatorial .
The "Cis-Preference" Rule:
In the thermodynamically favored isomer, both the C4-methyl and the C2-substituent are equatorial. This results in a 2,4-cis relationship (relative stereochemistry).
Visualizing the Pathway
Figure 1: The thermodynamic equilibration pathway favoring the diequatorial (cis) isomer.
Part 2: Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Low dr)
User Complaint: "I am getting a 60:40 mixture of diastereomers instead of the expected >95:5."
Root Cause: The reaction is likely under Kinetic Control . The 5,5-dimethyl group accelerates ring closure (kinetic rate enhancement), potentially trapping the "wrong" isomer (C2-axial) before it can equilibrate to the stable diequatorial form.
Protocol Adjustment:
Parameter
Recommendation
Scientific Rationale
Temperature
Increase (Reflux in Benzene/Toluene)
Selectivity in dioxanes is thermodynamic. Higher energy is needed to overcome the activation barrier for ring-opening/closing equilibration.
Time
Extend (>12 hours)
Allow the system to reach the Boltzmann distribution minimum (diequatorial).
Catalyst
Switch to PTSA or CSA
Strong protic acids facilitate the reversible opening of the acetal required for equilibration.
Water Removal
Dean-Stark or Soxhlet (4Å Sieves)
Strictly removing water drives the equilibrium forward but also ensures the acid remains active for equilibration.
Self-Validation Step: Take an aliquot at 1 hour and 12 hours. If the dr improves over time, your reaction was kinetically trapped.
Issue 2: Resistance to Hydrolysis (De-protection Failure)
User Complaint: "I treated the acetal with 1M HCl/THF, but the starting material remains untouched."
Root Cause: The Neopentyl Effect . The 5,5-dimethyl group creates significant steric bulk around the dioxane ring, hindering the approach of water/nucleophiles to the oxocarbenium intermediate. Additionally, the acetal is entropically stabilized [2].
The Solution: Transacetalization
Do not fight the entropy; swap it. Instead of using water (hydrolysis), use a less hindered diol to "steal" the aldehyde.
Protocol:
Dissolve the 4,5,5-trimethyl-1,3-dioxane substrate in MeOH or MeCN .
Add 5–10 equivalents of 1,2-ethanediol (ethylene glycol) or 1,3-propanediol.
Add catalytic TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or strong acid (H2SO4).
Heat to reflux.
Mechanism: The small diol attacks the hindered acetal, releasing your chiral diol (2,2-dimethyl-1,3-butanediol) and forming the volatile/removable ethylene glycol acetal.
Figure 2: Overcoming the neopentyl stability barrier via transacetalization.
User Complaint: "The NOE (Nuclear Overhauser Effect) signals don't match the expected chair conformation."
Root Cause: 1,3-Dioxanes can adopt Twist-Boat conformations if the substituents are bulky enough to destabilize the chair.
If you have a very bulky group at C2 (e.g., tert-butyl) and the fixed C4/C5 methyls, the chair might twist to relieve 1,3-diaxial strain.
Diagnostic Check:
Coupling Constants (
values): In a rigid chair, the axial-axial coupling () between C4-H and C5-H (if applicable) or C6-H's should be large (~10-12 Hz).
NOE: Look for a correlation between C2-H and C4-H/C6-H.
Strong NOE: Indicates they are axial-axial (1,3-relationship), meaning the substituents are equatorial (Cis-isomer).
Weak/No NOE: Indicates one is equatorial, meaning the substituents are Trans.
Part 3: FAQ
Q: Can I use 4,5,5-trimethyl-1,3-dioxane for kinetic resolution?A: Yes, but it is less effective than C2-symmetric diols. Because the molecule is asymmetric (C4-Me vs C6-H), the transition states for reacting with enantiomeric aldehydes are different, but the "match/mismatch" energy gap may not be high enough for perfect resolution without optimization.
Q: Why use this over the standard 4,6-dimethyl-1,3-dioxane?A: The 5,5-dimethyl group . It provides higher stability against incidental acid exposure (e.g., during silica chromatography) and simplifies NMR spectra (singlets for methyls) compared to the complex coupling of 4,6-systems.
Q: Is the formation reaction exothermic?A: Yes, slightly. However, the entropy of cyclization is the driver. The 5,5-dimethyl group makes
less negative (more favorable) during formation.
References
Eliel, E. L.; Knoeber, M. C. Conformational Analysis. XVI. 1,3-Dioxanes. J. Am. Chem. Soc.[1]1968 , 90, 3444–3458. Link
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006; pp 431-435. Link
Smith, S. W.; Newman, M. S. The Kinetics of the Acid-Catalyzed Hydrolysis of Acetals and Ketals of 2,2-Dimethyl-1,3-propanediol. J. Am. Chem. Soc.[1]1968 , 90, 1253. Link
Bailey, W. F.; Rivera, A. D. Isomerization of 1,3-Dioxanes: A Probe for the Thorpe-Ingold Effect. J. Org.[2] Chem.1984 , 49, 4958. Link
Technical Support Center: Troubleshooting Acetalization for 4,5,5-Trimethyl-1,3-dioxane Synthesis
Welcome to the technical support center for the synthesis of 4,5,5-Trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4,5,5-Trimethyl-1,3-dioxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this acetalization reaction. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot low conversion rates and optimize your reaction conditions.
Question 1: My acetalization reaction to form 4,5,5-Trimethyl-1,3-dioxane is showing low conversion. What are the most likely causes?
Low conversion in this reaction, which is the acid-catalyzed reaction of 3-methyl-1,3-butanediol with a formaldehyde source, is a common issue. The primary culprits often revolve around the reversible nature of the reaction and the presence of water.
Core Principles: Acetalization is an equilibrium-driven process.[1][2] According to Le Châtelier's principle, the removal of a product (in this case, water) will shift the equilibrium towards the formation of the desired acetal.[2] Incomplete removal of water is the most frequent cause of low yields.
Troubleshooting Steps:
Inefficient Water Removal:
Dean-Stark Apparatus: Ensure your Dean-Stark trap is functioning correctly. The azeotropic removal of water with a suitable solvent (e.g., toluene or benzene) is critical.[2][3] The solvent must be less dense than water to allow for proper separation.
Drying Agents: If not using a Dean-Stark trap, consider the use of chemical or physical water sequestrants like anhydrous magnesium sulfate, sodium sulfate, or molecular sieves.[3] Ensure these are freshly activated.
Catalyst Issues:
Catalyst Choice: A variety of Brønsted or Lewis acid catalysts can be used, such as p-toluenesulfonic acid (pTSA), sulfuric acid, or zirconium tetrachloride.[3][4][5] The choice of catalyst can significantly impact reaction rates.
Catalyst Activity: Ensure your catalyst is not deactivated. For instance, pTSA is a hydrate; using the monohydrate form is common, but its water content should be accounted for.
Sub-optimal Reaction Conditions:
Temperature: While higher temperatures can increase the reaction rate, acetalization is often an exothermic process.[6] Excessively high temperatures can shift the equilibrium back towards the reactants, lowering the yield.[6][7][8][9] The optimal temperature is typically the reflux temperature of the azeotropic mixture.
Reaction Time: The reaction may not have reached equilibrium. Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction duration.
Question 2: How does the choice of formaldehyde source impact the synthesis of 4,5,5-Trimethyl-1,3-dioxane?
The source of formaldehyde is a critical parameter that can influence reaction kinetics and the formation of byproducts.
Common Formaldehyde Sources and Considerations:
Formaldehyde Source
Formula
Physical State
Key Considerations
Formalin
HCHO in H₂O
Aqueous Solution
The presence of water will inhibit the forward reaction. Not recommended for achieving high conversion.
Paraformaldehyde
(CH₂O)n
Solid
A polymeric form of formaldehyde. Depolymerization is required, which is typically achieved by heating in the presence of the acid catalyst. This is a commonly used and effective source.
Trioxane
(CH₂O)₃
Solid
A cyclic trimer of formaldehyde. It can be an effective source but may also require specific conditions for efficient depolymerization.
Recommendation: Paraformaldehyde is generally the preferred source for this synthesis due to its solid form, which avoids introducing water into the reaction mixture.
Question 3: I'm observing side reactions. What are the likely byproducts and how can I minimize them?
Side reactions can significantly reduce the yield of 4,5,5-Trimethyl-1,3-dioxane. The most common side reactions involve the reactants themselves.
Potential Side Reactions:
Self-polymerization of Formaldehyde: Under acidic conditions, formaldehyde can polymerize. Using a stoichiometric amount or a slight excess of the diol can help to favor the desired acetalization reaction.
Dehydration of 3-methyl-1,3-butanediol: The diol can undergo acid-catalyzed dehydration, especially at higher temperatures, to form various unsaturated alcohols or dienes.
Formation of other cyclic acetals: If impurities are present in the formaldehyde source or the diol, other acetal structures may form.
Minimization Strategies:
Control Stoichiometry: Use a precise molar ratio of the diol to the formaldehyde source. A slight excess of the diol can sometimes be beneficial.
Temperature Control: Avoid excessive heating to minimize dehydration of the diol.
Purity of Reagents: Ensure the purity of your starting materials to prevent the formation of undesired byproducts.
Question 4: Can you provide a detailed, optimized protocol for the synthesis of 4,5,5-Trimethyl-1,3-dioxane?
The following protocol is a robust starting point for achieving high conversion.
Optimized Experimental Protocol:
Apparatus Setup:
Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[10][11] Ensure all glassware is thoroughly dried.
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Toluene (sufficient to fill the flask and the Dean-Stark trap)
Procedure:
To the round-bottom flask, add 3-methyl-1,3-butanediol, paraformaldehyde, p-toluenesulfonic acid monohydrate, and toluene.
Heat the mixture to reflux with vigorous stirring.
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[2]
Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete. This may take several hours.
Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the solvent under reduced pressure.
The crude product can be purified by vacuum distillation to obtain pure 4,5,5-Trimethyl-1,3-dioxane.
Diagrams
Acetalization Reaction Mechanism:
Caption: The acid-catalyzed mechanism for the formation of 4,5,5-Trimethyl-1,3-dioxane.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low conversion in the acetalization reaction.
References
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
Acetal Formation - Organic Chemistry, Reaction Mechanism. (2021, June 23). YouTube. Retrieved from [Link]
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
Witzel, A., & Siegel, W. (1998). Process for the preparation of 1,3-dioxane compounds.
Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]
JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Effect of Temperature on Equilibrium. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
MDPI. (n.d.). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]
University of Oulu. (n.d.). OF ACETALS. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Retrieved from [Link]
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione[3]. Retrieved from [Link]
ResearchGate. (2022, March 6). Acetalization of 1,2,4-Butanetriol with Aldehydes in Dilute Aqueous Solutions: Thermodynamic and Kinetic Characteristic. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scalable Synthesis of 4,5,5-Trimethyl-1,3-dioxane
Case ID: #SC-DIOX-455
Status: Active Guide
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Process Architecture
The Challenge:
Scaling up the synthesis of 4,5,5-trimethyl-1,3-dioxane presents a specific regiochemical challenge. While the Prins reaction of alkenes is often used for generic dioxanes, it typically yields the 4,4,5-isomer as the major product due to carbocation stability rules.
The Solution:
For pharmaceutical or high-purity applications requiring the specific 4,5,5-trimethyl isomer, the only robust, scalable route is the acid-catalyzed acetalization of 2,2-dimethyl-1,3-butanediol with paraformaldehyde (PFA). This guide focuses on this "High-Fidelity Route," ensuring structural integrity during scale-up.
Process Flow Diagram (Workflow)
Figure 1: Validated workflow for the regioselective synthesis of 4,5,5-trimethyl-1,3-dioxane via diol acetalization.
Critical Process Parameters (CPP) & Troubleshooting
This section addresses the most frequent tickets submitted to our support desk regarding this synthesis.
Category A: Reaction Initiation & Conversion
Q1: The reaction mixture is cloudy, and water collection in the Dean-Stark trap is slower than calculated. Why?
Diagnosis: This indicates poor depolymerization of Paraformaldehyde (PFA). PFA requires acid catalysis and heat to release reactive formaldehyde monomer.
The Fix:
Ensure your solvent (Toluene or Cyclohexane) is at a vigorous reflux.
Catalyst Check: Are you using p-Toluenesulfonic acid (p-TSA)? If using a solid acid resin (e.g., Amberlyst 15), mass transfer may be limiting depolymerization.
Pro-Tip: Add the PFA in portions after the acid catalyst is added and the solvent is warm (60°C), rather than dumping it all in cold. This prevents PFA agglomeration.
Q2: I see a significant amount of "heavy" impurities by GC. What are they?
Diagnosis: Oligomerization. In the absence of sufficient water removal, formaldehyde can form polyoxymethylene glycols, or the diol can dimerize.
The Fix:
Strict Water Removal: The reaction is equilibrium-driven. You must remove the theoretical mass of water (18g per mole) to drive it to completion.
Stoichiometry: Use a slight excess of PFA (1.1 - 1.2 equiv) to account for formaldehyde loss to the gas phase, but do not exceed 1.5 equiv to avoid polymer sludge.
Category B: Impurity Profile & Isolation
Q3: Why does my NMR show a mixture of isomers (4,4,5 vs. 4,5,5)?
Root Cause Analysis: You likely attempted the Prins Reaction (2-methyl-2-butene + HCHO) instead of the Diol route.
Mechanism:[1][2][3][4] The Prins reaction proceeds via a carbocation intermediate. The attack on 2-methyl-2-butene favors the formation of the tertiary carbocation, which leads predominantly to 4,4,5-trimethyl-1,3-dioxane .
Corrective Action: There is no easy purification fix for this isomer mixture. You must switch to the 2,2-dimethyl-1,3-butanediol precursor to guarantee the 4,5,5 substitution pattern.
Q4: The product degrades during distillation. What is happening?
Diagnosis: Acid trace carryover. 1,3-Dioxanes are acid-labile acetals. If the p-TSA is not completely neutralized, the heat of distillation will reverse the reaction (hydrolysis) or cause polymerization.
The Fix:
Wash the organic phase with saturated aqueous NaHCO3 twice.
Verify the pH of the aqueous waste is > 7.5.
Add a solid buffer (e.g., small amount of anhydrous
or triethylamine) to the distillation pot as a stabilizer.
Validated Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of 1.0 kg of 4,5,5-Trimethyl-1,3-dioxane.
Heat the jacket to 125°C to achieve a vigorous reflux (Internal Temp ~110°C).
Monitor water collection in the Dean-Stark trap.
Endpoint: Reaction is complete when water collection ceases (Theoretical: ~137 mL) and the solution becomes clear. (Approx. 3-5 hours).
Work-Up:
Cool the reactor to 25°C.
Neutralization: Add 500 mL of Saturated NaHCO3 . Stir vigorously for 20 minutes.
Separate phases. Wash the organic (upper) layer with 500 mL Brine.
Dry organic layer over
(or circulate through a drying cartridge).
Purification:
Concentrate the solvent (Toluene) using a Rotary Evaporator or strip distillation.
Perform Vacuum Distillation on the residue.
Target Fraction: Collect the fraction boiling at 65–70°C @ 15 mmHg (Note: Boiling points are pressure-dependent; establish a VLE curve for your specific vacuum level).
Data Summary Table
Parameter
Specification
Appearance
Colorless, clear liquid
Density
~0.92 g/mL
Yield (Typical)
85 - 92%
Purity (GC)
> 98.5%
Major Impurity
Unreacted Diol (if water removal incomplete)
Safety & Engineering Controls
Formaldehyde Exposure: PFA depolymerization releases formaldehyde gas.[5] All operations must be conducted in a fume hood or a closed reactor system with a scrubber.
Flammability: Toluene is highly flammable (Flash point: 4°C). Ground all glassware and transfer lines to prevent static discharge.
Peroxide Formation: Like all ethers/acetals, dioxanes can form peroxides upon long-term storage and air exposure. Store under Argon/Nitrogen and test for peroxides before distillation.
References
Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience. (Chapter on Protection of 1,2- and 1,3-Diols).
Aronoff, E. (1951). "Preparation of Substituted 1,3-Dioxanes." Journal of Organic Chemistry, 16(1), 83-89.
Smith, M.B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanistic details on Acetalization and Prins Reaction).
Industrial Chemicals Scheme (AICIS). (2023). "Assessment of 1,3-Dioxane derivatives." Australian Government Department of Health. (Safety and handling data for substituted dioxanes).
Technical Support Center: Workup Procedures for 4,5,5-Trimethyl-1,3-dioxane Reactions
Welcome to the technical support center for professionals engaged in the synthesis and application of 4,5,5-Trimethyl-1,3-dioxane. This guide is designed to provide researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for professionals engaged in the synthesis and application of 4,5,5-Trimethyl-1,3-dioxane. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical workup and purification stages of reactions producing this valuable acetal. Drawing from established chemical principles and practical laboratory experience, we will address common challenges and provide robust, self-validating protocols to ensure high yield and purity.
Introduction: The Chemistry of 4,5,5-Trimethyl-1,3-dioxane Synthesis
4,5,5-Trimethyl-1,3-dioxane is a cyclic acetal, typically synthesized via the acid-catalyzed reaction of an aldehyde (commonly formaldehyde or its equivalents) with 2-methyl-2,4-pentanediol. This reaction is a classic example of acetal formation, a reversible process governed by equilibrium.[1] The core principle for achieving a high yield is the effective removal of water as it is formed, thereby driving the equilibrium towards the product, in accordance with Le Châtelier's principle.[2]
The stability of the 1,3-dioxane ring is a key consideration during the workup phase. While stable in neutral to strongly basic conditions, the acetal linkage is susceptible to hydrolysis under acidic conditions, particularly in the presence of water. This inherent lability necessitates a carefully planned workup procedure to neutralize the acid catalyst promptly and efficiently, preventing the reversal of the reaction and ensuring the integrity of the desired product.
Experimental Protocol: Standard Workup for 4,5,5-Trimethyl-1,3-dioxane Synthesis
This protocol outlines a standard, reliable procedure for the isolation and purification of 4,5,5-Trimethyl-1,3-dioxane following an acid-catalyzed synthesis.
Step-by-Step Methodology:
Reaction Quenching (Catalyst Neutralization):
Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC-MS), cool the reaction mixture to room temperature.
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction vessel with stirring. Causality: This step is critical to neutralize the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). The bicarbonate solution, being a weak base, effectively quenches the acid without promoting unwanted side reactions. Continue addition until gas evolution (CO₂) ceases, indicating complete neutralization.[3]
Phase Separation and Extraction:
Transfer the quenched mixture to a separatory funnel.
If the reaction was performed in a water-miscible solvent (e.g., THF, dioxane), dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate to facilitate extraction.[4]
Add deionized water to dissolve any inorganic salts.
Allow the layers to separate. The organic layer, containing the 4,5,5-trimethyl-1,3-dioxane product, will typically be the upper layer (confirm by checking solvent densities).
Drain the aqueous layer and extract it two more times with the chosen organic solvent to maximize product recovery.
Washing the Organic Phase:
Combine all organic extracts in the separatory funnel.
Wash the combined organic layer sequentially with:
Deionized water (to remove residual diol and water-soluble impurities).
Saturated aqueous sodium chloride solution (brine). Causality: The brine wash helps to remove residual water from the organic phase and aids in breaking any emulsions that may have formed.
Drying and Solvent Removal:
Drain the washed organic layer into an Erlenmeyer flask.
Dry the organic phase over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes. Causality: This step removes trace amounts of water, which is crucial for preventing product hydrolysis during subsequent distillation.
Filter the mixture to remove the drying agent.
Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
Purification:
The crude product can be purified by fractional distillation under atmospheric or reduced pressure, depending on the boiling points of any remaining impurities. Self-Validation: Pure 4,5,5-trimethyl-1,3-dioxane should exhibit a distinct boiling point and a clean spectroscopic profile (¹H NMR, ¹³C NMR, GC-MS).
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the workup of 4,5,5-Trimethyl-1,3-dioxane reactions in a practical question-and-answer format.
Q1: My final yield is very low, and I see significant amounts of my starting materials (2-methyl-2,4-pentanediol and aldehyde) in the crude NMR. What went wrong?
A1: This is a classic symptom of product hydrolysis during the workup. The most likely cause is incomplete neutralization of the acid catalyst before or during the aqueous extraction steps.
Underlying Cause: The acetal linkage of the dioxane is labile in the presence of acid and water. If the acid catalyst is not fully quenched, the addition of water during the workup will rapidly hydrolyze the product back to the starting diol and aldehyde.[5]
Troubleshooting Steps:
Ensure Complete Neutralization: When quenching with NaHCO₃ solution, add it portion-wise until you are certain that CO₂ evolution has completely stopped. You can test the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
Minimize Contact Time: Perform the aqueous extraction steps as efficiently as possible to reduce the time the product is in contact with the aqueous phase, even after neutralization.
Work at Lower Temperatures: If the product is particularly sensitive, consider performing the quench and washes at a reduced temperature (e.g., in an ice bath) to slow the rate of potential hydrolysis.
Q2: I observed a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
A2: Emulsion formation is common when there are surfactants or partially soluble compounds present. It can also be influenced by the solvent system used in the reaction.
Underlying Cause: Emulsions are colloidal suspensions of one liquid in another, stabilized by a third component. In this context, unreacted diol or other amphiphilic species might be the cause. Vigorous shaking of the separatory funnel can also contribute.
Troubleshooting Steps:
Add Brine: The most common first step is to add a significant amount of saturated brine solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.
Allow to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15 minutes to several hours) can allow the layers to separate.
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the suspension.
Solvent Modification: Adding more of the organic extraction solvent can help. If the reaction was run in THF or dioxane, it is often better to remove these solvents via rotary evaporation before the workup to prevent this issue.[4]
Q3: After removing the solvent, my crude product is a viscous oil, but I expected a liquid. What could be the impurity?
A3: A viscous, oily crude product often suggests the presence of unreacted 2-methyl-2,4-pentanediol or oligomeric side products.
Underlying Cause: 2-Methyl-2,4-pentanediol is a viscous liquid (also known as hexylene glycol) and is miscible with water.[6] If the aqueous washes are not thorough, it can remain in the organic layer. Additionally, under certain acidic conditions, side reactions like polymerization or self-condensation of the aldehyde can occur.
Troubleshooting Steps:
Enhance Washing: Increase the number and volume of the deionized water washes during the extraction phase to more effectively remove the water-soluble diol.
Purification: Fractional distillation is usually very effective at separating the desired 4,5,5-trimethyl-1,3-dioxane from the higher-boiling diol and any oligomeric impurities.
Reaction Optimization: Revisit the reaction conditions. Using a dehydrating agent (like molecular sieves) or a Dean-Stark apparatus can drive the reaction to completion and minimize the amount of unreacted starting material.[7]
Visualization of the Workup Workflow
The following diagram illustrates the logical flow of the workup procedure, highlighting key decision points and the purpose of each step.
Caption: Logical workflow for the workup of 4,5,5-Trimethyl-1,3-dioxane.
Quantitative Data Summary
For optimal results, consider the following quantitative guidelines during your workup procedure.
Parameter
Recommended Value/Solvent
Rationale
Quenching Agent
Saturated aq. NaHCO₃
Mild base, prevents hydrolysis and side reactions.
Extraction Solvents
Diethyl ether, Ethyl acetate, Dichloromethane
Good solvency for the product, immiscible with water.
Volume of Wash
~20-25% of the organic phase volume per wash
Ensures efficient removal of impurities without excessive solvent use.
A Researcher's Guide to the Structural Elucidation of 4,5,5-Trimethyl-1,3-dioxane: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 4,5,5-Trimethyl-1,3-dioxane, a substituted heterocyclic compound. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, its application is contingent on the formation of high-quality single crystals.[1][2] This guide will therefore explore the practical application of X-ray crystallography for this class of compounds, benchmarked against widely accessible and powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.
We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific research goals.
The Central Role of X-ray Crystallography: An Unambiguous Structural Snapshot
X-ray crystallography offers an unparalleled level of detail, providing the precise coordinates of each atom in a crystalline lattice. This technique is based on the diffraction pattern of X-rays scattered by the electrons of the atoms within a crystal.[1] The resulting electron density map allows for the elucidation of bond lengths, bond angles, and stereochemistry with very high precision.
While a specific crystallographic study for 4,5,5-Trimethyl-1,3-dioxane is not publicly available, the successful crystallographic characterization of the closely related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, demonstrates the feasibility of obtaining high-quality crystals for this family of molecules.[3][4] The insights gained from this related structure provide a solid foundation for understanding the conformational preferences and solid-state packing of substituted 1,3-dioxanes.
Experimental Workflow: A Hypothetical Case Study for 4,5,5-Trimethyl-1,3-dioxane
The following protocol outlines the key steps that would be involved in the X-ray crystallographic characterization of 4,5,5-Trimethyl-1,3-dioxane, based on established methodologies.
Figure 1: X-ray Crystallography Workflow.
Experimental Protocol:
Synthesis and Purification: 4,5,5-Trimethyl-1,3-dioxane can be synthesized via the acetalization of an appropriate ketone with a diol.[5] The crude product must be purified to a high degree (>99%) using techniques such as fractional distillation or column chromatography to remove impurities that could hinder crystallization.
Crystallization:
Solvent Screening: A crucial step is to identify a suitable solvent or solvent system from which the compound will slowly crystallize. A range of solvents with varying polarities should be screened.
Crystallization Method: Slow evaporation or vapor diffusion are common techniques. For vapor diffusion, the purified compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a larger volume of a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent's vapor into the solution of the compound gradually reduces its solubility, promoting the growth of single crystals.
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map, from which an initial model of the molecule can be built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Anticipated Crystallographic Data for 4,5,5-Trimethyl-1,3-dioxane
Based on the analysis of similar structures, the following table summarizes the type of data that would be obtained from a successful X-ray crystallographic study.
Parameter
Expected Information
Crystal System
e.g., Monoclinic, Orthorhombic
Space Group
The symmetry of the crystal lattice (e.g., P2₁/c)
Unit Cell Dimensions
a, b, c (Å) and α, β, γ (°)
Volume (V)
ų
Z
Number of molecules per unit cell
Density (calculated)
g/cm³
Bond Lengths & Angles
Precise measurements of all interatomic distances and angles
Torsion Angles
Defines the conformation of the 1,3-dioxane ring
Intermolecular Interactions
Presence of hydrogen bonds or other non-covalent interactions in the crystal packing.[3]
Alternative and Complementary Characterization Techniques
While X-ray crystallography provides definitive solid-state structural information, other techniques are indispensable for routine characterization, analysis in solution, and for compounds that fail to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4,5,5-Trimethyl-1,3-dioxane, one would expect distinct signals for the methyl groups and the methylene protons of the dioxane ring.[6] The coupling patterns would help to confirm the connectivity.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC, NOESY): These experiments can establish correlations between protons and carbons, confirming the overall carbon skeleton and providing through-space correlations that can help determine the preferred conformation in solution.[7][8]
Comparison with X-ray Crystallography:
Feature
X-ray Crystallography
NMR Spectroscopy
Sample Phase
Solid (single crystal)
Solution
Information Obtained
Precise 3D structure, bond lengths/angles, packing
Connectivity, stereochemistry, dynamic processes
Throughput
Lower, crystallization can be a bottleneck
Higher, for routine 1D and some 2D experiments
Ambiguity
Low, provides a single, unambiguous structure
Can be ambiguous for complex stereoisomers
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent tool for assessing the purity of a sample and confirming its molecular weight.
Gas Chromatography (GC): Separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.[9][10] A pure sample of 4,5,5-Trimethyl-1,3-dioxane should show a single peak.
Mass Spectrometry (MS): The separated components are ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z).[11] The mass spectrum of 4,5,5-Trimethyl-1,3-dioxane would show a molecular ion peak corresponding to its molecular weight (130.19 g/mol ) and a characteristic fragmentation pattern that can be used for identification.[12][13]
Comparison with X-ray Crystallography:
Feature
X-ray Crystallography
GC-MS
Structural Information
Complete 3D structure
Molecular weight and fragmentation pattern
Purity Assessment
Indirectly, through crystal quality
Direct and quantitative
Sample Amount
Micrograms to milligrams
Nanograms to micrograms
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. For 4,5,5-Trimethyl-1,3-dioxane, one would expect to see characteristic C-O and C-H stretching and bending vibrations.
Comparison with X-ray Crystallography:
Feature
X-ray Crystallography
IR Spectroscopy
Structural Detail
Atomic resolution 3D
Presence of functional groups
Isomer Differentiation
Can distinguish all isomers
May not distinguish between some isomers
Synergistic Application of Techniques: A Holistic Approach
The most comprehensive characterization of 4,5,5-Trimethyl-1,3-dioxane is achieved through the synergistic use of these techniques.
Figure 2: Synergistic Characterization Workflow.
A logical workflow would involve initial purity assessment by GC-MS, followed by structural elucidation in solution using a suite of NMR experiments. IR spectroscopy would provide complementary information on functional groups. If a definitive solid-state structure is required, for instance in drug development to understand polymorphism, then the challenging but rewarding path of single-crystal X-ray diffraction would be pursued.
Conclusion
The characterization of 4,5,5-Trimethyl-1,3-dioxane serves as an excellent case study for the comparative application of modern analytical techniques. X-ray crystallography remains the definitive method for determining the solid-state structure, providing a level of detail that is unmatched by other techniques. However, its reliance on single-crystal formation necessitates the use of complementary methods. NMR spectroscopy is indispensable for structural elucidation in solution, while GC-MS and IR spectroscopy are powerful tools for purity assessment and functional group analysis, respectively. A comprehensive and robust characterization of novel compounds relies not on a single technique, but on the thoughtful and synergistic application of multiple analytical methods.
References
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
Open Access LMU. (2022, July 21). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]
ResearchGate. (2010). (PDF) Conformational analysis of 5-substituted 1,3-dioxanes. Retrieved from [Link]
LookChem. (n.d.). 4,4,5-Trimethyl-1,3-dioxane. Retrieved from [Link]
ResearchGate. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Headspace gas chromatographic determination of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewaters of a polyester resin plant. Retrieved from [Link]
PubChem. (n.d.). 4,5,5-Trimethyl-1,3-dioxane. Retrieved from [Link]
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
PMC. (n.d.). How cryo‐electron microscopy and X‐ray crystallography complement each other. Retrieved from [Link]
ResearchGate. (n.d.). XRD of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione[1]. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
ResearchGate. (n.d.). FT‐Raman and FTIR spectrum of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid. Retrieved from [Link]
GERSTEL. (n.d.). Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectro. Retrieved from [Link]
NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
PubChem. (n.d.). 4,4,5-Trimethyl-1,3-dioxane. Retrieved from [Link]
NIST. (n.d.). 1,3-Dioxolane, 2,4,5-trimethyl-. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3-dioxane. Retrieved from [Link]
ResearchGate. (2019, May 31). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Retrieved from [Link]
Neuman. (n.d.). 5: Organic Spectrometry. Retrieved from [Link]
Agilent. (2021, April 7). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Retrieved from [Link]
PubChem. (n.d.). 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. Retrieved from [Link]
JEOL. (n.d.). Comprehensive Analysis + Unknown Component Analysis of Vinyl Acetate Resins Using Pyrolysis GC-MS. Retrieved from [Link]
PubMed. (2020, January 1). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carb-oxy-lic acid and 2,2,5.... Retrieved from [Link]
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
Agilent. (2021, May 14). Analysis of 1,4-Dioxane in Consumer Products by Solid Phase Microextraction and Triple Quadrupole GC/MS. Retrieved from [Link]
ResearchGate. (2019, May 28). Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. Retrieved from [Link]
comparing 4,5,5-Trimethyl-1,3-dioxane with other diol protecting groups
Technical Comparison Guide: 4,5,5-Trimethyl-1,3-dioxane vs. Alternative Diol Protecting Groups Executive Summary In the landscape of organic synthesis, the protection of carbonyls (aldehydes/ketones) and 1,3-diols is a c...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 4,5,5-Trimethyl-1,3-dioxane vs. Alternative Diol Protecting Groups
Executive Summary
In the landscape of organic synthesis, the protection of carbonyls (aldehydes/ketones) and 1,3-diols is a critical strategic decision.[1][2] While the acetonide (isopropylidene acetal) is the ubiquitous workhorse, it often fails under rigorous acidic conditions.[1]
This guide analyzes the 4,5,5-Trimethyl-1,3-dioxane (4,5,5-TMD) moiety—a highly substituted cyclic acetal derived from 2,2-dimethyl-1,3-butanediol .[1][2] Unlike standard dioxanes, the 4,5,5-TMD group leverages the Thorpe-Ingold (gem-dimethyl) effect alongside additional steric buttressing at the C4 position to offer superior hydrolytic stability.[1][2] This guide compares 4,5,5-TMD against standard alternatives, providing experimental protocols and mechanistic insights for its application in complex molecule synthesis.[1][2]
Structural Analysis & Mechanistic Basis
The stability of cyclic acetals is governed by ring size, substitution pattern, and conformational locking.[1][2]
Structure: A six-membered 1,3-dioxane ring with a gem-dimethyl group at C5 and a single methyl group at C4.[1][2]
Chirality: The C4 position is a stereocenter. If enantiopure diol is used, the resulting dioxane can serve as a chiral auxiliary or allow for diastereomeric resolution of racemic carbonyls.[1][2]
The Stability Hierarchy
Hydrolysis of acetals proceeds via an oxocarbenium ion intermediate. Substituents that destabilize this transition state or sterically hinder the approach of water retard hydrolysis.
Acetonide (1,3-Dioxolane): 5-membered ring.[1][2] High ring strain release upon opening. Fast Hydrolysis.[1][2]
5,5-Dimethyl-1,3-dioxane (Neopentyl): Strong Thorpe-Ingold effect.[1][2] The axial methyls hinder nucleophilic attack. High Stability.[1][2][3]
4,5,5-Trimethyl-1,3-dioxane (TMD): Combines the 5,5-dimethyl effect with an adjacent C4-methyl.[1][2] This creates a "buttressing" effect, locking the chair conformation more rigidly and further crowding the acetal center (C2).[1] Very High Stability.[1][2]
Figure 1: Stability hierarchy showing the progression from labile acetonides to the robust 4,5,5-TMD system.
Comparative Performance Data
The following table synthesizes experimental data regarding the relative rates of hydrolysis (
) and formation characteristics.
Table 1: Performance Matrix of Common Diol Protecting Groups
values are approximate, based on acid-catalyzed hydrolysis in aqueous dioxane at 25°C. Lower numbers indicate greater stability.
Experimental Protocols
To ensure reproducibility, we employ a self-validating protocol . The formation of 4,5,5-TMD is slower than simple acetonides due to steric hindrance; therefore, water removal is the critical control point.[1][2]
Protocol A: Formation of 4,5,5-TMD (Protection)
Objective: Protect a ketone (e.g., Cyclohexanone) using 2,2-dimethyl-1,3-butanediol.[1][2]
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
Charging: Add ketone, diol, solvent, and pTSA.[1][2]
Reflux: Heat to reflux.[2] Monitor water collection in the trap.
Checkpoint: Reaction is complete when theoretical water volume (~0.18 mL) is collected or TLC shows consumption of ketone. This typically takes 4–12 hours for TMD, compared to 1–2 hours for acetonides.[1][2]
Quench: Cool to RT. Add Et3N (1 mL) to neutralize pTSA.
Workup: Wash with sat. NaHCO3 (2x) and Brine (1x). Dry over MgSO4.
Purification: Vacuum distillation or crystallization (TMD derivatives are often solids).
Protocol B: Deprotection (Hydrolysis)
Objective: Remove the 4,5,5-TMD group to regenerate the carbonyl.[1][2]
Note: Standard 1M HCl/THF is often insufficient due to the high stability.[2]
Method: Transacetalization (forcing conditions).
Dissolution: Dissolve protected substrate in MeOH (0.1 M).
Acid: Add conc. HCl (10 eq) or camphorsulfonic acid (CSA).
Equilibrium Shift: If hydrolysis is slow, add excess acetone or 2-butanone to "trap" the released diol as the volatile acetonide/ketal, driving the equilibrium forward.[1][2]
Figure 2: Decision logic for the synthesis and subsequent removal of the 4,5,5-TMD group.
Strategic Application: When to use 4,5,5-TMD?
Do not use 4,5,5-TMD as a default.[1][2] Use it only when specific "pain points" arise in your synthetic route:
Harsh Acidic Steps: If your molecule must survive subsequent steps involving Lewis acids (e.g., Friedel-Crafts) or strong Bronsted acids that would cleave a standard acetonide.[1][2]
Grignard Stability: The steric bulk of 4,5,5-TMD prevents coordination of Magnesium to the acetal oxygens, reducing side reactions during Grignard additions elsewhere on the molecule.[1][2]
Crystallinity: The rigid, lipophilic nature of the 4,5,5-TMD group often enhances the crystallinity of oils, aiding in purification without chromatography.[1][2]
References
Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Detailed data on 1,3-dioxane stability series).
Smith, S. W., & Newman, M. S. (1968).[1][2] "Acid-Catalyzed Hydrolysis of 1,3-Dioxanes: The Gem-Dimethyl Effect." Journal of the American Chemical Society. (Foundational work on 5,5-substitution stability).
Clode, D. M. (1979).[1][2] "Carbohydrate Cyclic Acetals: Formation and Migration." Chemical Reviews. (Mechanistic insights into dioxane vs dioxolane stability).
Organic Chemistry Portal. "Protection of Carbonyls as 1,3-Dioxanes." (General protocols and reagent comparisons).
NREL Technical Report. (2025). "Synthesis of 1,3-Dioxanes in Biorefinery Processes." (Recent data on solvent effects and stability of substituted dioxanes).
4,5,5-Trimethyl-1,3-dioxane vs 1,3-dioxolane stability
Technical Comparison Guide: Stability Profiles of Cyclic Acetals in API Synthesis Executive Summary In drug development and organic synthesis, the choice of solvent or protecting group motif often dictates the success of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Stability Profiles of Cyclic Acetals in API Synthesis
Executive Summary
In drug development and organic synthesis, the choice of solvent or protecting group motif often dictates the success of downstream processing. This guide compares 1,3-Dioxolane , a standard 5-membered cyclic acetal, with 4,5,5-Trimethyl-1,3-dioxane , a structurally reinforced 6-membered analog.
The Verdict: While 1,3-dioxolane offers high solvency and low molecular weight, it suffers from inherent hydrolytic instability under acidic conditions and a high propensity for peroxide formation. 4,5,5-Trimethyl-1,3-dioxane emerges as the superior candidate for processes requiring robust chemical stability. Its 6-membered ring, reinforced by the gem-dimethyl effect at the 5-position, provides a "steric lock" that significantly retards acid hydrolysis and suppresses autoxidation.
Mechanistic Analysis: The Stability Gap
To understand the performance difference, we must look at the physical organic chemistry governing these rings: Ring Strain and the Thorpe-Ingold Effect .
A. Ring Strain & Thermodynamics
1,3-Dioxolane (5-membered): Possesses slight envelope puckering but retains significant torsional strain (eclipsing interactions). The ring opening to release this strain is thermodynamically more favorable than in 6-membered rings.
4,5,5-Trimethyl-1,3-dioxane (6-membered): Adopts a stable chair conformation. The 1,3-dioxane ring is essentially strain-free (similar to cyclohexane).
B. The Gem-Dimethyl (Thorpe-Ingold) Effect
The specific substitution pattern of 4,5,5-trimethyl-1,3-dioxane is critical.
The 5,5-dimethyl group occupies the "back" of the chair. In unsubstituted 1,3-dioxanes, the ring can flip. However, the gem-dimethyl group at position 5 creates a "conformationally locked" system.
Hydrolysis Retardation: Acid hydrolysis proceeds via an oxocarbenium ion intermediate. The bulky methyl groups at positions 4 and 5 create a steric shield, hindering the approach of water to the protonated acetal center.
C. Hydrolysis Pathway Diagram
The following diagram illustrates the acid-catalyzed ring opening. Note the high energy barrier for the Dioxane derivative due to steric hindrance compared to the Dioxolane.
Figure 1: Comparative Acid Hydrolysis Mechanism. The 6-membered dioxane derivative exhibits a significantly higher energy barrier to ring opening due to steric locking.
Comparative Performance Data
The following data synthesizes physical properties and stability metrics. While 1,3-dioxolane is a commodity solvent, 4,5,5-trimethyl-1,3-dioxane represents a specialized high-stability tier.
Feature
1,3-Dioxolane
4,5,5-Trimethyl-1,3-dioxane
Impact on Research
CAS Number
646-06-0
6301-68-4
Precise identification for sourcing.
Ring Size
5-Membered
6-Membered
6-membered rings are thermodynamically more stable.
Boiling Point
75°C
~140-150°C (Est.)*
Dioxane derivative allows for higher temperature reactions without pressurization.
Vapor Pressure
70 mmHg @ 20°C
10.9 mmHg @ 25°C [1]
Dioxane derivative is less volatile, reducing evaporative loss.
Critical for acidic workups or reactions using Lewis acids.
Peroxide Risk
High. Requires BHT stabilization.
Low. Secondary/Tertiary carbons are less prone to radical abstraction.
Safer storage and handling profile.
Water Solubility
Miscible
Low / Immiscible
Dioxane derivative allows for easier aqueous phase separation.
*Estimated based on molecular weight and vapor pressure correlation with 1,4-dioxane.
Experimental Protocol: Acid Challenge Assay
To empirically validate the stability difference in your specific reaction matrix, perform this Self-Validating Acid Challenge .
Objective: Determine the half-life (
) of the acetal in a simulated acidic reaction environment.
Materials:
Solvent A: 1,3-Dioxolane (Control)
Solvent B: 4,5,5-Trimethyl-1,3-dioxane (Test)
Acid Source: 1M HCl in Methanol
Internal Standard: Toluene (Inert reference)
Analysis: GC-FID or 1H-NMR
Workflow Diagram (DOT):
Figure 2: Kinetic Acid Challenge Workflow. This protocol isolates the hydrolytic rate constant (
), providing a quantitative stability metric.
Data Interpretation:
1,3-Dioxolane: Expect rapid disappearance of the acetal proton signal (
~4.8 ppm) within 1-2 hours.
4,5,5-Trimethyl-1,3-dioxane: Expect >95% retention of the signal at 24 hours. If degradation is observed, it will be significantly slower (
).
Safety & Handling
Peroxide Formation: 1,3-Dioxolane is a Class B peroxide former. It must be tested every 12 months (or 3 months if opened). The substituted dioxane structure of 4,5,5-trimethyl-1,3-dioxane lacks the electron-rich, unhindered ether hydrogens that facilitate radical propagation, making it inherently safer.
Toxicity: Dioxolanes are generally permeable to cell membranes. While specific tox data for 4,5,5-trimethyl-1,3-dioxane is less abundant than for 1,4-dioxane, the metabolic pathway likely involves ring opening to the corresponding diol (2,2,4-trimethyl-1,3-pentanediol derivative), which is a common industrial metabolite and generally considered lower risk than the aldehyde byproducts of dioxolane.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 238282, 4,5,5-Trimethyl-1,3-dioxane. Retrieved October 26, 2023 from [Link].
Salomaa, P. (1966).The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Acta Chemica Scandinavica.
Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for general stability of cyclic acetals and the gem-dimethyl effect).
Comparative
Relative Rate of Hydrolysis of Substituted 1,3-Dioxanes: A Comparative Technical Guide
Executive Summary In drug development and organic synthesis, 1,3-dioxanes serve as critical pharmacophores and protecting groups. Their utility is defined by a precise trade-off: they must be stable enough to survive phy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development and organic synthesis, 1,3-dioxanes serve as critical pharmacophores and protecting groups. Their utility is defined by a precise trade-off: they must be stable enough to survive physiological or synthetic conditions yet labile enough to release the active carbonyl species when triggered.
This guide analyzes the hydrolytic stability of substituted 1,3-dioxanes compared to their 5-membered analogs (1,3-dioxolanes) and acyclic acetals. The data presented demonstrates that 1,3-dioxanes are kinetically more stable than dioxolanes and acyclic acetals, with hydrolysis rates governed by steric locking and stereoelectronic alignment.
Part 1: Mechanistic Foundation
The acid-catalyzed hydrolysis of 1,3-dioxanes predominantly follows an A-1 mechanism (unimolecular decomposition). The rate-determining step (RDS) is the cleavage of the C–O bond to form a resonance-stabilized oxocarbenium ion.
Critical Stereoelectronic Requirement
Reactivity is not solely dictated by bond strength but by orbital alignment. For the C–O bond to break, the lone pair on the remaining ring oxygen must be anti-periplanar to the departing protonated oxygen. This orbital overlap (
) lowers the energy of the transition state.
Pathway Diagram
The following diagram illustrates the A-1 pathway and the critical oxocarbenium transition state.
Figure 1: The A-1 hydrolysis mechanism highlighting the rate-limiting formation of the oxocarbenium ion.
Part 2: Comparative Performance Analysis
The following data synthesizes kinetic studies to quantify the stability hierarchy.
Effect of Ring Size and Acyclic Nature
Cyclic acetals are significantly more stable than their acyclic counterparts due to entropic factors and the reversibility of ring closure. Among cyclic systems, 6-membered rings (dioxanes) are more stable than 5-membered rings (dioxolanes).
High rotational freedom; no ring strain to relieve.
2-Phenyl-1,3-dioxolane
5-Membered
1.0 (Reference)
Hydrolysis relieves ground-state eclipse strain.
2-Phenyl-1,3-dioxane
6-Membered
< 0.1
Stable chair conformation resists ring opening.
Analyst Note: The 1,3-dioxane ring adopts a stable chair conformation similar to cyclohexane. Unlike dioxolanes, which possess torsional strain (eclipsing interactions), dioxanes lack this ground-state destabilization, raising the activation energy barrier for hydrolysis.
Effect of C2 Substitution (Electronic Stabilization)
Substituents at the acetal carbon (C2) stabilize the developing positive charge on the oxocarbenium intermediate.
Table 2: C2 Substituent Effects on 1,3-Dioxane Hydrolysis
C2 Substituent (R)
Electronic Effect
Impact on Rate
2,2-Dimethyl (Acetonide)
Inductive (+I)
Fastest. Two methyl groups stabilize the cation and relieve 1,3-diaxial strain (Thorpe-Ingold effect).
2-Alkyl (Methyl/Ethyl)
Inductive (+I)
Fast. Stabilizes oxocarbenium ion.
2-Phenyl
Resonance (+R)
Moderate. Resonance stabilization is effective but dependent on ring planarity.
2-H (Formal)
None
Slow. Lack of cation stabilization makes formal-derived linkers highly stable.
2-(p-Nitrophenyl)
Inductive (-I)
Very Slow. Strong electron-withdrawing group destabilizes the transition state.
Stereochemical Locking (The Cis/Trans Effect)
A critical, often overlooked factor is the substitution on the diol backbone (C4/C6 positions). This leads to "conformational locking," which can drastically alter rates based on isomerism.
Case Study: 2-(2,6-Dichlorophenyl)-4,6-dimethyl-1,3-dioxane
Trans-isomer: Hydrolyzes 15x faster than the cis-isomer.[1]
Reasoning:
Cis-isomer: The methyl groups are diequatorial in the ground state (very stable). Reaching the transition state requires significant distortion.
Trans-isomer: One methyl group is axial in the ground state (higher energy). This ground-state destabilization lowers the activation energy (
) required to reach the transition state.
Part 3: Experimental Protocol (Self-Validating)
To determine the specific hydrolysis rate of a new 1,3-dioxane derivative, use the following UV-Vis kinetic assay. This protocol is designed for aromatic acetals (chromophore change upon hydrolysis). For non-aromatic targets, adapt this to a
M solution of the parent aldehyde/ketone (product) in the solvent. Measure (e.g., 250 nm for benzaldehyde).
Ensure the 1,3-dioxane substrate has minimal absorbance at this
.
Reaction Initiation:
Pre-equilibrate 2.0 mL of the acid/solvent mixture in the quartz cuvette at 30°C for 10 minutes.
Inject 20
L of substrate stock solution (in pure dioxane) to achieve final concentration ~ M.
Mix immediately (magnetic stir bar or inversion).
Data Acquisition:
Monitor Absorbance (
) at every 30 seconds.
Continue until no further change in absorbance is observed (
, usually >5 half-lives).
Kinetic Analysis (Pseudo-First Order):
Plot
vs. time ().
The slope of the line
.
Self-Check: The plot must be linear (
). If curved, check for acetal/hemiacetal equilibrium issues or temperature drift.
Figure 2: Kinetic assay workflow for determining hydrolysis rates.
Part 4: Applications in Drug Development
Understanding these relative rates allows for the "tuning" of prodrug linkers:
pH-Triggered Release: For tumor-targeting (pH ~6.5 vs pH 7.4), a 2-phenyl-1,3-dioxolane is often preferred over a dioxane because the dioxane is too stable to hydrolyze within a relevant biological timeframe.
Long-Acting Depots: For slow-release formulations, 2-alkyl-1,3-dioxanes provide stability measured in days or weeks, protecting the payload from premature degradation.
Orthogonal Protection: In complex synthesis, a 5,5-dimethyl-1,3-dioxane (neopentyl glycol acetal) is so stable it can survive conditions that cleave 1,3-dioxolanes or acyclic acetals, allowing for selective deprotection.
References
Fife, T. H., & Jao, L. K. (1965). Substituent Effects in Acetal Hydrolysis. Journal of the American Chemical Society, 87(7), 1492–1499.
Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 581–603.
Bailey, W. F., et al. (1978). Conformation and Reactivity of 1,3-Dioxanes. Journal of the American Chemical Society, 100(7), 2215.
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes and 1,3-Dioxolanes: Protecting Groups.
Verhoeven, J. W. (1996). Glossary of terms used in photochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry, 68(12), 2223-2286. (Referenced for kinetic definitions).
A Researcher's Guide to the Spectroscopic Differentiation of 4,5,5-Trimethyl-1,3-dioxane Conformational Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is not merely an academic exercise—it is the bedrock of understanding function, reactivity, and safe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is not merely an academic exercise—it is the bedrock of understanding function, reactivity, and safety. In the realm of heterocyclic chemistry, substituted 1,3-dioxanes are pivotal as chiral auxiliaries, protective groups, and components of bioactive molecules.[1] Their stereochemistry dictates their utility. This guide provides an in-depth spectroscopic comparison of the conformational isomers of 4,5,5-trimethyl-1,3-dioxane, offering the experimental data and theoretical grounding necessary to distinguish between them with confidence.
Introduction: Isomerism in 4,5,5-Trimethyl-1,3-dioxane
The molecule 4,5,5-trimethyl-1,3-dioxane possesses a single stereocenter at the C4 position, making it a chiral compound that exists as a pair of (4R) and (4S) enantiomers. In a standard, achiral laboratory environment, these enantiomers are indistinguishable by common spectroscopic methods like NMR, IR, or MS.
However, the critical spectroscopic narrative for this molecule unfolds through the analysis of its conformational isomers , or conformers. Like cyclohexane, the 1,3-dioxane ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain.[1] This gives rise to two distinct, interconverting chair forms, differentiated by the orientation of the C4-methyl group: one axial and one equatorial.
These two conformers are diastereomeric in their spatial arrangement and possess different potential energies. Consequently, they exhibit unique and discernible spectroscopic signatures. This guide will focus on the practical application of modern spectroscopic techniques to identify and differentiate these axial and equatorial conformers.
Synthesis and Conformational Equilibrium
The synthesis of 1,3-dioxane derivatives is typically achieved through the acid-catalyzed acetalization of a 1,3-diol with a corresponding aldehyde or ketone.[2] For 4,5,5-trimethyl-1,3-dioxane, this involves the reaction of 2,2-dimethylbutane-1,3-diol with formaldehyde, often using an acid catalyst like p-toluenesulfonic acid (PTSA).[2]
Caption: Synthesis of 4,5,5-Trimethyl-1,3-dioxane.
The resulting product exists as a dynamic equilibrium between the two chair conformers. Due to steric hindrance, six-membered rings overwhelmingly favor conformations where bulky substituents occupy the equatorial position. An axial substituent experiences destabilizing 1,3-diaxial interactions with the axial protons (or other groups) on C2 and C6. Therefore, the equatorial-methyl conformer is the thermodynamically favored and more abundant species.
Caption: Conformational equilibrium of the isomers.
Spectroscopic Comparison: A Multi-Technique Approach
Differentiating between the axial and equatorial conformers requires a detailed analysis of subtle spectral features. While the spectra at room temperature will show population-weighted averages, low-temperature studies can often "freeze out" the individual conformers. However, even from the averaged spectrum, significant structural information can be deduced.
¹H NMR Spectroscopy: The Definitive Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and conclusive technique for this analysis. Both chemical shifts (δ) and, more importantly, scalar coupling constants (J) are exquisitely sensitive to the stereochemical environment of each proton.
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4,5,5-trimethyl-1,3-dioxane in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a standard 5 mm NMR tube.
Data Acquisition: Acquire a high-resolution spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Data Analysis and Comparison:
The key to differentiation lies in the signals for the protons at C2, C4, and C6. The rigid chair geometry imposes distinct dihedral angles between adjacent protons, which directly impacts their coupling constants according to the Karplus relationship.
Axial vs. Equatorial Protons: In 1,3-dioxane systems, axial protons are typically shielded (found at a lower chemical shift) compared to their equatorial counterparts due to anisotropic effects from the C-C and C-O bonds.
Coupling Constants (³J):
Axial-Axial (³J_ax,ax): Large coupling, typically 10-13 Hz.
Axial-Equatorial (³J_ax,eq): Small coupling, typically 2-5 Hz.
Equatorial-Equatorial (³J_eq,eq): Small coupling, typically 2-5 Hz.
The most informative signal is that of the H4 proton.
Proton Signal
Equatorial-Methyl Conformer (Major)
Axial-Methyl Conformer (Minor)
Rationale for Difference
H4 (proton at C4)
Axial . Appears as a quartet of doublets (or multiplet).
Equatorial . Appears as a multiplet with smaller couplings.
In the major conformer, H4 is axial and has large axial-axial couplings to the axial H6 proton.
C4-CH₃
Equatorial . Appears as a doublet.
Axial . Appears as a doublet, often slightly upfield.
The chemical shift is sensitive to the local magnetic environment.
H2 (protons at C2)
Appear as two distinct signals (axial and equatorial) or an AB quartet.
Signals will have slightly different chemical shifts.
The orientation of the C4-methyl group influences the magnetic environment at C2.
H6 (protons at C6)
Appear as two complex multiplets (axial and equatorial).
Signals will have different chemical shifts and coupling patterns.
Crucial for confirming H4 assignment via coupling. H6_axial will show a large coupling to H4_axial.
Table 1: Comparative ¹H NMR Data for 4,5,5-Trimethyl-1,3-dioxane Conformers.
Caption: Key ¹H-¹H coupling constants for conformational analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information, with chemical shifts being highly sensitive to steric compression.
Principle: The Gamma-Gauche Effect
A key principle in ¹³C NMR is the γ-gauche effect, which states that a carbon nucleus is shielded (its signal shifts upfield to a lower δ value) when it is in a gauche orientation to another carbon or heteroatom three bonds away. An axial methyl group at C4 will have a gauche relationship with the C2 and C6 carbons, causing them to be shielded relative to the equatorial conformer.
Experimental Protocol:
Standard proton-decoupled ¹³C NMR acquisition is used. A sufficient number of scans (e.g., 1024) and a relaxation delay of 2-5 seconds are necessary to obtain good signal-to-noise for all carbon signals, including quaternary carbons.
Data Analysis and Comparison:
Carbon Signal
Equatorial-Methyl Conformer (Major)
Axial-Methyl Conformer (Minor)
Rationale for Difference
C4-CH₃
~21-23 ppm
~17-19 ppm (Upfield shift)
An axial methyl group is sterically compressed, leading to shielding.
C2
~94-96 ppm
~90-92 ppm (Upfield shift)
γ-gauche effect from the axial C4-methyl group.
C6
~65-67 ppm
~61-63 ppm (Upfield shift)
γ-gauche effect from the axial C4-methyl group.
C4
~70-72 ppm
~66-68 ppm (Upfield shift)
Steric compression effects.
C5
Quaternary carbon, ~30-32 ppm
Quaternary carbon, similar shift
Less affected by the C4 substituent's orientation.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Conformers.[3]
Infrared (IR) Spectroscopy
While NMR is superior for stereochemical assignment, IR spectroscopy can provide corroborating evidence. The overall spectra of the two conformers will be very similar, as they contain the same functional groups. However, the fingerprint region (< 1500 cm⁻¹) is unique to the molecule's specific vibrational modes, which are influenced by its 3D geometry.
Experimental Protocol:
A spectrum can be acquired from a neat liquid film between two salt (NaCl or KBr) plates or from a dilute solution in an IR-transparent solvent like carbon tetrachloride (CCl₄).
Data Analysis and Comparison:
C-H Stretching: Bands around 2800-3000 cm⁻¹ will be present for both.
C-O Stretching: Strong, characteristic C-O stretching bands for the cyclic ether will appear in the 1000-1200 cm⁻¹ region.[4] The precise position and shape of these bands are sensitive to conformation. The axial conformer, being more sterically crowded, may exhibit slightly different vibrational frequencies or band splitting compared to the less constrained equatorial conformer. These differences are often subtle and best resolved using computational modeling or low-temperature matrix isolation studies.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecule's mass and fragmentation pattern. While enantiomers give identical mass spectra, diastereomers (and by extension, stable conformers) can exhibit differences in the relative abundances of fragment ions.[5]
Principle:
The stability of the molecular ion and the pathways of its fragmentation can be influenced by the initial stereochemistry. The higher-energy axial conformer might be expected to fragment more readily, potentially leading to a lower relative abundance of the molecular ion ([M]⁺•).
Experimental Protocol:
The sample is typically introduced via Gas Chromatography (GC-MS), which separates it from impurities before it enters the ion source. A standard 70 eV electron impact energy is used.
Data Analysis and Comparison:
The molecular ion peak for C₇H₁₄O₂ would be observed at m/z = 130. Key fragmentation pathways for 1,3-dioxanes involve cleavage alpha to the oxygen atoms and loss of small neutral molecules.
[M - CH₃]⁺ (m/z 115): Loss of a methyl group. The relative abundance could differ if the axial vs. equatorial methyl group is lost at a different rate.
Ring Cleavage Fragments: Fragments corresponding to retro-Diels-Alder type reactions or other ring openings are common. For example, cleavage could lead to ions at m/z 87 (loss of C₃H₇) or m/z 72.[6]
Base Peak: The most abundant fragment ion (base peak) could potentially differ between the isomers, reflecting the most stable fragment ion formed from each precursor. Studies on related trimethyl-1,3-dioxanes have shown that stereoisomers can indeed produce distinct mass spectra.[5]
Conclusion
The comprehensive structural elucidation of 4,5,5-trimethyl-1,3-dioxane isomers hinges on a nuanced interpretation of data from multiple spectroscopic techniques. While IR and MS can provide supportive evidence of conformational differences, they are rarely definitive on their own.
The unequivocal differentiation between the axial and equatorial methyl conformers is achieved through high-resolution ¹H NMR spectroscopy . The magnitude of the vicinal coupling constants (³J), a direct consequence of the rigid chair geometry, serves as the most reliable diagnostic tool. This is powerfully complemented by ¹³C NMR spectroscopy , where the γ-gauche effect provides a clear and predictable indicator of axial versus equatorial substitution.
By integrating these techniques, researchers can confidently assign the dominant conformation and gain a complete understanding of the stereochemical landscape of this important heterocyclic system.
References
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3-dioxane. Retrieved from [Link]
ResearchGate. (n.d.). 1H-NMR spectrum (300 MHz, CDCl3) of the cis-trans-trans isomer of 5. Retrieved from [Link]
Advanced Organic Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved from [Link]
Thieme. (2014). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-1876. [Link]
Kuramshina, A. E., Bochkor, S. A., & Kuznetsov, V. V. (2009). Conformational isomerization of 4-methyl-1,3-dioxane. Chemistry of Heterocyclic Compounds, 45(5), 557-562.
Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871-874.
PubChem. (n.d.). 4,4,5-Trimethyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. Retrieved from [Link]
University of Southampton. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved from [Link]
NIST. (n.d.). 1,3-Dioxane. NIST Chemistry WebBook. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,4-dioxane. Retrieved from [Link]
ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 234-246.
Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]
Defence Research and Development Canada. (2007). 13C Solution NMR Spectra of Poly(ether)urethanes.
Strategic Implementation of 4,5,5-Trimethyl-1,3-dioxane: A Stability & Performance Analysis
This guide provides a technical comparison between 4,5,5-Trimethyl-1,3-dioxane (TMD) and traditional acyclic acetals (e.g., Dimethoxymethane, Diethoxyethane).[1] It focuses on the thermodynamic and kinetic advantages con...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 4,5,5-Trimethyl-1,3-dioxane (TMD) and traditional acyclic acetals (e.g., Dimethoxymethane, Diethoxyethane).[1] It focuses on the thermodynamic and kinetic advantages conferred by the cyclic structure and the gem-dimethyl effect, tailored for applications in high-value organic synthesis and process chemistry.[1]
Executive Summary
In drug development and complex organic synthesis, acetals serve two primary roles: as protecting groups for carbonyls/diols and as reaction solvents (e.g., formals).[1] While acyclic acetals (like dimethoxymethane) are readily available, they suffer from high volatility, low flash points, and rapid hydrolysis under mild acidic conditions.[1]
4,5,5-Trimethyl-1,3-dioxane (TMD) represents a "privileged scaffold" in acetal chemistry.[1] Derived from the condensation of formaldehyde (or other aldehydes) with 2,2-dimethyl-1,3-butanediol , TMD leverages the Thorpe-Ingold (Gem-Dimethyl) Effect to provide superior hydrolytic stability, higher boiling points, and improved lipophilicity.[1] This guide outlines why TMD is the superior choice for harsh reaction environments where acyclic analogs fail.[1]
Mechanistic Advantage: The Thorpe-Ingold Effect
The primary advantage of TMD over acyclic acetals is not merely the ring structure, but the specific substitution pattern at the C5 position.
The Entropic & Steric Barrier
Acyclic acetals hydrolyze via a relatively low-energy oxocarbenium ion intermediate.[1] In contrast, TMD resists ring opening due to two factors:
Entropic Factor (The Chelate Effect): Re-closing the ring is entropically favored over the bimolecular attack of water required to hydrolyze acyclic acetals.[1]
Thorpe-Ingold Effect (Gem-Dimethyl): The two methyl groups at C5 (and the methyl at C4) compress the internal bond angle (
), forcing the oxygen atoms closer together.[1] This pre-organizes the molecule into the closed chair conformation, significantly raising the activation energy () required for ring opening.
Visualization of Stability
The following diagram illustrates the kinetic barrier difference between Acyclic Acetals and TMD.
Figure 1: Kinetic stability comparison. The gem-dimethyl group in TMD favors rapid ring re-closure, effectively inhibiting hydrolysis compared to the linear pathway of acyclic acetals.
Comparative Performance Data
The following table contrasts 4,5,5-TMD with Dimethoxymethane (DMM - a standard acyclic acetal solvent/reagent) and standard 1,3-Dioxane.[1]
Data sources: PubChem (CID 238282) [1], Sigma-Aldrich Safety Data [2].[1]
Experimental Protocol: Stability Validation
To verify the superiority of TMD in your specific matrix, perform this self-validating stress test. This protocol compares the survival rate of TMD vs. an acyclic acetal under simulated acidic reaction conditions.[1]
-DMSO (for NMR monitoring) or Acetonitrile (for HPLC).[1]
Acid Source: 1M HCl or p-Toluenesulfonic acid (pTSA).[1]
Step-by-Step Methodology
Preparation: Prepare a 0.1 M solution of TMD and Analyte B in the chosen solvent.[1]
Baseline Measurement (
): Acquire a quantitative H NMR or HPLC trace. Note the integration of the acetal proton (CH at ~4.5-5.0 ppm).
Acid Challenge: Add 1.0 equivalent of acid (relative to acetal) to the mixture at 25°C.
Monitoring:
Acyclic: Measure at 1 min, 5 min, 15 min. (Expect rapid disappearance).
TMD: Measure at 1 hr, 6 hrs, 24 hrs.
Data Analysis: Plot
vs. time to determine the pseudo-first-order rate constant ().
Expected Result: The acyclic acetal will show >90% degradation within minutes.[1] TMD will retain >95% integrity over several hours, demonstrating its utility as a robust protecting group or stable solvent.[1]
Applications in Drug Development
Robust Protection of Carbonyls
When synthesizing complex APIs involving steps like Grignard additions , Hydride reductions , or PCC oxidations , acyclic acetals often cleave prematurely or undergo exchange.[1]
Recommendation: Use 2,2-dimethyl-1,3-butanediol to protect labile aldehydes.[1] The resulting 4,5,5-TMD derivative is stable enough to survive downstream acidic washes that would strip a dimethyl acetal.[1]
High-Boiling "Green" Solvent Alternative
For reactions requiring temperatures >100°C (e.g., Pd-catalyzed couplings), TMD offers a non-polar, ether-like environment similar to 1,4-dioxane but with a better safety profile (less peroxide formation potential due to steric hindrance).[1]
Use Case: Replacement for Toluene/Dioxane mixtures in Suzuki-Miyaura couplings where acetal-sensitive functional groups are present.[1]
Chiral Auxiliary Potential
Unlike symmetric acyclic acetals, 4,5,5-TMD is chiral (at C4).[1]
Application: When used as a protecting group for prostereogenic carbonyls, the C4-methyl group exerts facial bias, potentially allowing for diastereoselective attacks on remote functional groups.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238282, 4,5,5-Trimethyl-1,3-dioxane.[1] Retrieved February 8, 2026 from [Link][1]
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581–603.[1] (Foundational text on acetal hydrolysis kinetics).
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Source for stability comparisons of cyclic vs. acyclic acetals).
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1] Chemical Reviews, 105(5), 1735–1766.[1] (Source for Thorpe-Ingold effect mechanism).[1]
Process Control in 1,3-Dioxane Synthesis: Kinetic vs. Thermodynamic Pathways for 4,5,5-Trimethyl-1,3-dioxane
This guide objectively compares the kinetic and thermodynamic control mechanisms governing the synthesis and stability of 4,5,5-Trimethyl-1,3-dioxane . It is designed for process chemists and researchers optimizing yield...
Author: BenchChem Technical Support Team. Date: February 2026
This guide objectively compares the kinetic and thermodynamic control mechanisms governing the synthesis and stability of 4,5,5-Trimethyl-1,3-dioxane . It is designed for process chemists and researchers optimizing yield, purity, and isomeric selectivity.
Executive Summary
The synthesis of 4,5,5-Trimethyl-1,3-dioxane (CAS: 1122-03-8 analog/isomer) presents a classic physical-organic chemistry dichotomy. The target molecule can be accessed via two distinct mechanistic pathways: the Thermodynamic Route (Acetalization) and the Kinetic Route (Prins Cyclization) .
For pharmaceutical and high-purity applications, Thermodynamic Control via diol acetalization is the superior method, offering high regiospecificity. Kinetic Control via the Prins reaction, while atom-economical, frequently results in skeletal rearrangements (yielding the 4,4,5-trimethyl isomer) and oligomeric byproducts due to irreversible carbocation dynamics.
Part 1: Mechanistic Comparison & Pathway Analysis
The Thermodynamic Pathway: Reversible Acetalization
This route involves the acid-catalyzed condensation of 2,2,3-trimethyl-1,3-butanediol with a formaldehyde source (e.g., paraformaldehyde or formalin).
Mechanism: Reversible nucleophilic addition followed by dehydration.
Driving Force: Entropy (release of water) and Le Chatelier’s principle (azeotropic removal of water).
Selectivity: The carbon backbone is pre-formed in the diol precursor. Under thermodynamic conditions, the 6-membered 1,3-dioxane ring is significantly more stable than the open-chain hemiacetal or polymer, ensuring >98% regioselectivity.
The Kinetic Pathway: Prins Cyclization
This route involves the acid-catalyzed condensation of an alkene (e.g., 2,3-dimethyl-1-butene ) with formaldehyde.
Mechanism: Electrophilic attack of a protonated formaldehyde species (
) on the alkene, forming a carbocation intermediate, followed by ring closure.
Kinetic Trap: The reaction is often irreversible under mild conditions. The initial carbocation is prone to Wagner-Meerwein shifts (hydride or methyl migrations) before ring closure.
Impurity Profile: The kinetic product is frequently the 4,4,5-trimethyl-1,3-dioxane isomer (due to cation stabilization), making this route poor for specifically targeting the 4,5,5-isomer.
Comparative Data Matrix
Feature
Thermodynamic Control (Acetalization)
Kinetic Control (Prins Reaction)
Primary Precursor
2,2,3-Trimethyl-1,3-butanediol
2,3-Dimethyl-1-butene (or isomers)
Reversibility
Highly Reversible ( driven by )
Generally Irreversible (Kinetic Trap)
Regioselectivity
High (>99%) - Retains backbone
Low to Moderate - Prone to rearrangement
Major Impurity
Unreacted Diol / Linear Hemiacetal
4,4,5-Trimethyl isomer / 1,3-Diols
Reaction Time
Slow (Hours to Days)
Fast (Minutes to Hours)
Energy Profile
Deep Potential Well (Product Stability)
Low Activation Energy () Barrier
Part 2: Conformational Analysis (Stereoelectronic Effects)
Even after the ring is formed, thermodynamic control dictates the conformational population of the 4,5,5-trimethyl-1,3-dioxane ring.
The 5,5-Gem-Dimethyl Effect: The presence of two methyl groups at the C5 position creates a "Thorpe-Ingold" effect, biasing the molecule heavily toward ring closure and rigidifying the chair conformation.
The C4-Methyl Preference:
Equatorial (Thermodynamic): The methyl group at C4 prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C2 and C6.
Axial (Kinetic): High-energy conformer.
Locking: The gem-dimethyl group at C5 creates a "locked" system where ring flipping is energetically costly, stabilizing the specific chair conformer where the C4-Me is equatorial.
Pathway Visualization
Caption: Figure 1. Reaction pathways illustrating the direct thermodynamic route (Green) versus the rearrangement-prone kinetic Prins route (Red).
Part 3: Experimental Protocols
Protocol A: Thermodynamic Synthesis (Recommended)
Objective: Synthesis of 4,5,5-Trimethyl-1,3-dioxane with >98% isomeric purity.
Reagents:
2,2,3-Trimethyl-1,3-butanediol (1.0 eq)
Paraformaldehyde (1.2 eq)
p-Toluenesulfonic acid (pTSA) (0.05 eq)
Solvent: Toluene or Cyclohexane (for azeotropic distillation)
Step-by-Step Workflow:
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
Charging: Add diol, paraformaldehyde, and solvent. Stir to suspend.
Catalysis: Add pTSA.
Reflux (Thermodynamic Drive): Heat to vigorous reflux. Water will separate in the Dean-Stark trap.
Checkpoint: Continue reflux until theoretical water volume is collected (approx. 4-6 hours). This ensures the equilibrium shifts fully to the right.
Quench: Cool to room temperature. Add solid
(0.1 eq) to neutralize the acid catalyst.
Isolation: Filter off solids. Concentrate the filtrate under reduced pressure.
Purification: Distill the residue under vacuum.
Validation: Verify structure via GC-MS (M+ 130) and 1H-NMR (Confirm gem-dimethyl singlet and C4-methyl doublet).
Protocol B: Kinetic Control Study (Prins Conditions)
Objective: Generation of dioxane mixtures to identify kinetic impurities (e.g., for HPLC reference standards).
Reagents:
2,3-Dimethyl-1-butene (1.0 eq)
Formaldehyde (37% aq. solution) (2.0 eq)
Sulfuric Acid (50% aq.) (Catalytic amount)
Step-by-Step Workflow:
Setup: Place formaldehyde solution and acid in a reactor. Cool to 0-5°C (Ice bath).
Addition: Add the alkene dropwise over 60 minutes, maintaining temperature <10°C.
Note: Low temperature favors kinetic capture over thermodynamic equilibration.
Reaction: Stir at 25°C for 4 hours.
Workup: Extract with diethyl ether. Wash with brine and saturated
.
Analysis: Analyze crude mixture via GC-FID. Expect a mixture of 4,4,5-trimethyl (major kinetic product) and 4,5,5-trimethyl (minor) isomers.
Part 4: Technical Validation & Troubleshooting
Self-Validating the System
To ensure you have achieved thermodynamic control (Protocol A), perform the "Equilibrium Challenge" :
Take pure product (4,5,5-isomer).
Subject it to Protocol B conditions (Acid, Water, Heat).
Observation: If the product hydrolyzes back to the diol/aldehyde, the ring system is acetal-based (Thermodynamic). If it rearranges to the 4,4,5-isomer, you are observing skeletal isomerization.
Result: 4,5,5-Trimethyl-1,3-dioxane is stable to isomerization but susceptible to hydrolysis.
Comparison of Physical Properties (Predicted)
Property
4,5,5-Trimethyl-1,3-dioxane
4,4,5-Trimethyl-1,3-dioxane
Boiling Point
~145-148°C
~142-145°C
1H NMR (Me groups)
3 distinct signals (Gem-dimethyl + C4-Me)
3 distinct signals (Gem-dimethyl + C5-Me)
Splitting
C4-H couples with C4-Me (quartet)
C5-H couples with C5-Me (quartet)
Formation Type
Thermodynamic (Acetalization)
Kinetic (Prins)
References
Kraft, P., et al. (2000).[1] "Fragrance Chemistry: Milestones and Perspectives." Angewandte Chemie International Edition. (Discusses general Prins cyclization and dioxane odorants). Link
Yadav, J. S., et al. (2008).[1] "Iodine-promoted Prins reaction."[1] Tetrahedron Letters. (Kinetic control in Prins reactions). Link
Eliel, E. L., & Knoeber, M. C. (1968). "Conformational Analysis. XVI. 1,3-Dioxanes." Journal of the American Chemical Society.[2] (Foundational text on dioxane conformational thermodynamics). Link
Master Organic Chemistry. (2024). "Kinetic vs Thermodynamic Control." (General theoretical grounding for addition reactions). Link
LibreTexts Chemistry. (2024). "14.3: Kinetic vs. Thermodynamic Control of Reactions." Link
Operational Guide: Safe Disposal and Handling of 4,5,5-Trimethyl-1,3-dioxane
Executive Summary & Chemical Identity 4,5,5-Trimethyl-1,3-dioxane (CAS: 6301-68-4) is a cyclic acetal used primarily as a specialized solvent or reagent intermediate. Unlike common ethers (e.g., diethyl ether) or 1,4-dio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
4,5,5-Trimethyl-1,3-dioxane (CAS: 6301-68-4) is a cyclic acetal used primarily as a specialized solvent or reagent intermediate. Unlike common ethers (e.g., diethyl ether) or 1,4-dioxane, this molecule belongs to the 1,3-dioxane family.
While it shares the flammability and peroxide-forming potential of its structural relatives, it possesses a distinct chemical vulnerability: Acid Sensitivity.
Critical Operational Directive:
NEVER mix 4,5,5-Trimethyl-1,3-dioxane with acidic waste streams.
As an acetal, it undergoes hydrolysis in the presence of aqueous acids, decomposing into its parent aldehyde/ketone and diol. This reaction can be exothermic and may generate volatile degradation products, compromising waste container integrity.
Risk Characterization & Physical Properties
Treat this substance as a Class IB Flammable Liquid unless specific batch data proves otherwise.
Before moving waste to long-term storage, you must validate the chemical state of the material.
Step A: Peroxide Quantification
Although 1,3-dioxanes are generally more stable than 1,4-dioxanes, they are still susceptible to auto-oxidation.
Visual Inspection: Check for crystal formation around the cap or in the liquid.
If crystals are present:[2]DO NOT TOUCH. Evacuate the area and contact EHS/Bomb Squad immediately.
Test Strip Analysis: Use a commercial peroxide test strip (e.g., Quantofix).
< 20 ppm: Safe for standard disposal.
20–100 ppm: Treat with ferrous sulfate (FeSO₄) or sodium metabisulfite to reduce peroxides.
> 100 ppm: Contact a hazardous waste specialist for high-hazard stabilization.
Step B: pH Verification
Ensure the waste stream is Neutral (pH 6–8) or Slightly Basic (pH 8–10) .
Protocol: Dip a pH strip into the waste aliquot.
Action: If acidic (pH < 6), neutralize slowly with a dilute Sodium Bicarbonate (NaHCO₃) solution or Triethylamine (TEA) to prevent hydrolysis during storage.
Disposal Workflow & Segregation Logic
The following decision tree illustrates the critical segregation logic required to prevent incompatible waste reactions.
Figure 1: Decision logic for the safe segregation of 1,3-dioxane derivatives, emphasizing the exclusion of acidic streams.
Detailed Disposal Steps
Container Selection:
Use HDPE (High-Density Polyethylene) or Steel drums.
Ensure the container is rated for flammable liquids (UN 1A1 or 1H1).
Grounding: If transferring volumes > 4 Liters, ground the source and receiving containers to prevent static discharge.
Constituents: Explicitly list "4,5,5-Trimethyl-1,3-dioxane." Do not use generic terms like "Organic Solvent" alone.
Hazard Codes:
D001: Ignitable Characteristic.
Warning: "Contains Cyclic Acetals – DO NOT MIX WITH ACIDS."
Storage:
Store in a flammable safety cabinet (yellow cabinet).
Keep away from direct sunlight and heat sources (minimizes peroxide formation).
Isolate from oxidizers (Nitric acid, Perchlorates).
Emergency Contingencies
Spill Response (Volume < 1 Liter)
Evacuate: Clear the immediate area of personnel.
Eliminate Ignition: Turn off hot plates, stirrers, and open flames.
PPE: Wear Nitrile gloves (double gloved), safety goggles, and a flame-resistant lab coat.
Absorb: Use vermiculite or activated charcoal mats. Do not use paper towels (increases surface area for flammability).
Clean: Wipe with soap and water; dispose of all cleanup materials as hazardous flammable waste.
Exposure First Aid[3][4][5]
Inhalation: Move to fresh air immediately. 1,3-dioxanes can cause respiratory irritation and CNS depression.
Skin Contact: Wash with soap and water for 15 minutes. Acetals are lipophilic and can penetrate skin.
Eye Contact: Rinse for 15 minutes.[3] Seek medical attention.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 238282: 4,5,5-Trimethyl-1,3-dioxane. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (General reference for ether/acetal peroxide management).
A Researcher's Guide to Handling 4,5,5-Trimethyl-1,3-dioxane: Personal Protective Equipment (PPE) Protocol
As professionals in research and development, our primary commitment is to safety, which forms the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety protocols for handling 4,...
Author: BenchChem Technical Support Team. Date: February 2026
As professionals in research and development, our primary commitment is to safety, which forms the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety protocols for handling 4,5,5-Trimethyl-1,3-dioxane, focusing on the correct selection and use of Personal Protective Equipment (PPE). While specific toxicological data for this compound is limited, a conservative approach based on its chemical structure—a substituted cyclic ether—is warranted. Cyclic ethers as a class, such as 1,4-dioxane and 1,3-dioxane, are known to be flammable, potential peroxide formers, and can cause skin, eye, and respiratory irritation.[1][2] Therefore, the following recommendations are grounded in established safety principles for analogous compounds to ensure the highest level of protection.
Section 1: Pre-Handling Hazard Assessment
Before any procedure, a thorough understanding of the substance's potential hazards is critical. This initial assessment dictates the level of engineering controls and PPE required. Based on data from similar dioxane derivatives, a risk profile for 4,5,5-Trimethyl-1,3-dioxane can be constructed.
Key Assumed Hazards:
Flammability: Dioxanes are typically flammable or highly flammable liquids.[1][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2]
Eye and Skin Irritation: Direct contact is likely to cause serious eye irritation and skin irritation.[3][4]
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation, with potential symptoms including headache, dizziness, and nausea.[1][2][5]
Peroxide Formation: Like many ethers, cyclic dioxanes can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[5][6] This necessitates careful handling and storage protocols, including dating containers upon receipt and opening.
Store in a cool, dry, well-ventilated area away from light and air.[2] Test for peroxides before distillation or concentration.
Section 2: Core PPE Protocol: A Head-to-Toe Approach
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following protocol outlines the minimum required PPE for handling 4,5,5-Trimethyl-1,3-dioxane in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Why it's critical: The eyes are highly susceptible to chemical splashes and vapors, which can cause severe and irreversible damage. Standard safety glasses are insufficient.
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, sprays, and vapors.[8]
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working with heated material, or reacting under pressure), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8][9]
Skin and Body Protection: An Impermeable Barrier
Why it's critical: Dioxane derivatives can cause skin irritation upon contact and may be absorbed through the skin.[2] Contaminated clothing must be removed immediately and washed before reuse.[3]
Gloves:
Material Selection: Choosing the correct glove material is paramount. Nitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals, but they are not recommended for prolonged use with 1,4-dioxane.[10][11] For handling cyclic ethers, Butyl rubber gloves are often recommended due to their higher resistance to this class of solvent.[11] Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.
Best Practice: Double gloving is required for enhanced protection, especially during hazardous drug compounding and administration.[9] Inspect gloves for any signs of degradation or puncture before each use. Gloves should be changed every 30 minutes or immediately if contamination is suspected.[9]
Laboratory Coat:
A long-sleeved, cuffed laboratory coat is required to protect the skin and personal clothing from incidental contact.[9][12] The coat should be appropriately sized and fully fastened.
For procedures with a higher risk of significant spills, a chemically resistant apron or gown should be worn over the lab coat.[9][12]
Respiratory Protection: Safeguarding Against Inhalation
Why it's critical: The vapors of dioxane derivatives can cause respiratory irritation and other systemic effects if inhaled.[1][5]
Primary Control: All work with 4,5,5-Trimethyl-1,3-dioxane must be conducted within a properly functioning and certified chemical fume hood to minimize vapor inhalation.
When Respirators are Required: In situations where engineering controls are insufficient to maintain exposure below acceptable limits (e.g., during a large spill, in poorly ventilated areas, or when weighing or transferring large quantities outside of a hood), respiratory protection is necessary.[7] An appropriate NIOSH-approved respirator with an organic vapor cartridge is required.[13] A surgical mask provides no protection against chemical vapors.[12]
Section 3: Operational Workflow and Disposal
Proper procedure extends beyond wearing PPE; it includes the correct sequence for putting it on (donning), taking it off (doffing), and disposing of it to prevent cross-contamination.
Step-by-Step PPE & Handling Workflow
Pre-Operation:
Verify the chemical fume hood is operational.
Ensure an eyewash station and safety shower are accessible.[2][4]
Gather all necessary materials and ground equipment to prevent static discharge.[14]
Donning Sequence:
Lab Coat/Gown
Inner Gloves
Outer Gloves
Goggles & Face Shield
Respirator (if required by risk assessment)
Handling:
Perform all manipulations within the fume hood.
Use spark-proof tools and explosion-proof equipment.[15]
Keep containers tightly closed when not in use.[5]
All contaminated PPE (gloves, etc.) and empty containers must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[6] Do not mix with other waste streams.
For spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[2][3]
PPE Selection & Disposal Workflow
Caption: A workflow for risk assessment, PPE selection, and disposal.
References
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TCI Chemicals. (n.d.). SAFETY DATA SHEET.
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Thermo Fisher Scientific Chemicals, Inc. (2025, December 21). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2010, May 21). SAFETY DATA SHEET.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dioxane, 97%.
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Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
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Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Dioxane.
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Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart.
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
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